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Foundational

An In-depth Technical Guide to Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate: Synthesis, Properties, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate, a compelling example...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate, a compelling example of a β-enaminone with significant potential in synthetic chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and the well-established chemistry of β-enaminones to present a detailed profile. This document covers its nomenclature, predicted physicochemical properties, a robust synthetic protocol based on the condensation of ethyl glycinate and acetylacetone, and a discussion of its potential applications, particularly in the realm of medicinal chemistry. The guide is structured to provide both theoretical understanding and practical insights for researchers working with this class of compounds.

Introduction and Nomenclature

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate belongs to the versatile class of organic compounds known as β-enaminones. These molecules are characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O)[1]. This structural motif imparts a unique reactivity profile, with both nucleophilic and electrophilic centers, making them valuable intermediates in organic synthesis[2].

The nomenclature for this compound can vary, and it is important to recognize its synonyms to facilitate comprehensive literature and database searches.

Systematic IUPAC Name: Ethyl 2-[(1Z)-3-hydroxy-2-acetylbut-1-en-1-yl]aminoacetate (reflecting the enol-imine tautomer) or Ethyl 2-[(E)-4-oxopent-2-en-2-yl]aminoacetate.

Common Synonyms:

  • Ethyl N-(1-methyl-3-oxobut-1-enyl)glycinate

  • Ethyl 2-((3-oxobutan-2-ylidene)amino)acetate

  • Condensation product of ethyl glycinate and acetylacetone

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, which suggests it may not be a commercially available substance and is likely synthesized for specific research purposes.

Chemical Structure and Tautomerism

The structure of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is characterized by the presence of key functional groups: an ethyl ester, a secondary amine, and a β-dicarbonyl moiety. A critical feature of β-enaminones is their existence as a mixture of tautomers in equilibrium. The primary tautomeric forms are the keto-enamine and the enol-imine forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enamine form is often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a pseudo-six-membered ring.

Caption: Tautomeric equilibrium of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate.

Physicochemical Properties

Due to the limited availability of experimental data for the title compound, the following physicochemical properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Appearance Likely a pale yellow oil or a low-melting solid
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate.
Melting Point Predicted to be in the range of 70-80 °C, based on similar structures[3].
Boiling Point Not readily predictable due to potential decomposition at higher temperatures.
Predicted Spectral Data

The characterization of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar β-enaminone structures[3][4].

¹H NMR (predicted, in CDCl₃, 400 MHz):

  • δ 11.0-12.0 ppm (s, 1H): N-H proton, broadened due to hydrogen bonding and exchange.

  • δ 5.0-5.5 ppm (s, 1H): Vinylic C-H proton.

  • δ 4.1-4.3 ppm (q, 2H): -OCH₂CH₃ methylene protons.

  • δ 3.8-4.0 ppm (d, 2H): -NHCH₂CO- methylene protons.

  • δ 2.0-2.2 ppm (s, 3H): Acetyl -COCH₃ protons.

  • δ 1.9-2.1 ppm (s, 3H): Vinylic -C(CH₃)= protons.

  • δ 1.2-1.4 ppm (t, 3H): -OCH₂CH₃ methyl protons.

¹³C NMR (predicted, in CDCl₃, 100 MHz):

  • δ 195-200 ppm: Keto C=O carbon.

  • δ 168-172 ppm: Ester C=O carbon.

  • δ 160-165 ppm: Vinylic carbon attached to nitrogen.

  • δ 95-100 ppm: Vinylic carbon (-CH=).

  • δ 60-62 ppm: -OCH₂CH₃ methylene carbon.

  • δ 45-50 ppm: -NHCH₂CO- methylene carbon.

  • δ 28-32 ppm: Acetyl -COCH₃ carbon.

  • δ 18-22 ppm: Vinylic -C(CH₃)= carbon.

  • δ 13-15 ppm: -OCH₂CH₃ methyl carbon.

Infrared (IR) Spectroscopy (predicted, KBr or neat):

  • 3200-3400 cm⁻¹ (broad): N-H stretching vibration.

  • 1680-1720 cm⁻¹: Ester C=O stretching vibration.

  • 1640-1660 cm⁻¹: Keto C=O stretching vibration (lowered due to conjugation and hydrogen bonding).

  • 1580-1620 cm⁻¹: C=C stretching vibration.

  • 1500-1550 cm⁻¹: N-H bending vibration.

Mass Spectrometry (MS):

  • [M+H]⁺: Expected at m/z 202.1023.

  • [M+Na]⁺: Expected at m/z 224.0842.

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of β-enaminones is the condensation of a β-dicarbonyl compound with a primary or secondary amine[1][5]. For the title compound, this involves the reaction of acetylacetone with ethyl glycinate.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the β-dicarbonyl compound, followed by the elimination of a water molecule to form the enaminone. The reaction is often catalyzed by an acid or can be carried out under neat conditions, sometimes with the aid of microwave irradiation to accelerate the reaction[5].

synthesis_workflow Reactants Ethyl Glycinate + Acetylacetone Intermediate Hemiaminal Intermediate Reactants->Intermediate + Nucleophilic Attack Product Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate Intermediate->Product - H2O (Dehydration) Catalyst Acid Catalyst (optional) Catalyst->Intermediate Heat Heat/Reflux Heat->Reactants

Caption: General workflow for the synthesis of the title compound.

Detailed Synthetic Protocol

This protocol is based on established procedures for the synthesis of similar β-enaminones[3].

Materials:

  • Ethyl glycinate hydrochloride

  • Acetylacetone

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and workup.

Procedure:

  • Preparation of Ethyl Glycinate Free Base: In a round-bottom flask, dissolve ethyl glycinate hydrochloride (1 equivalent) in a minimal amount of water. Cool the solution in an ice bath and add a stoichiometric amount of a suitable base (e.g., triethylamine) dropwise with stirring to neutralize the hydrochloride and liberate the free amine.

  • Reaction Setup: To a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol as the solvent. Add acetylacetone (1 equivalent) to the solvent.

  • Condensation Reaction: Add the freshly prepared ethyl glycinate free base to the solution of acetylacetone in ethanol. The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Reactivity and Stability

β-Enaminones are stable compounds under normal conditions but exhibit a rich reactivity profile due to their ambident nucleophilic and electrophilic nature.

  • Nucleophilic Character: The enamine moiety makes the α-carbon and the nitrogen atom nucleophilic. They can undergo reactions with various electrophiles.

  • Electrophilic Character: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

  • Cyclization Reactions: The bifunctional nature of β-enaminones makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles[2].

  • Hydrolysis: Enaminones can be hydrolyzed back to the parent β-dicarbonyl compound and amine under acidic conditions.

Applications in Drug Development

The β-enaminone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Compounds containing this moiety have demonstrated a broad spectrum of pharmacological activities.

  • Anticonvulsant Activity: Several β-enaminone derivatives have shown potent anticonvulsant effects.

  • Anticancer and Antitumor Activity: The enaminone framework is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory and Antibacterial Agents: The ability of β-enaminones to chelate metal ions and participate in hydrogen bonding contributes to their anti-inflammatory and antibacterial properties.

The presence of the glycine ethyl ester moiety in the title compound could enhance its pharmacokinetic properties, such as solubility and membrane permeability, making it an interesting candidate for further derivatization and biological screening.

applications cluster_0 Core Structure cluster_1 Potential Biological Activities Enaminone Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate Anticonvulsant Anticonvulsant Enaminone->Anticonvulsant Anticancer Anticancer Enaminone->Anticancer AntiInflammatory Anti-inflammatory Enaminone->AntiInflammatory Antibacterial Antibacterial Enaminone->Antibacterial

Caption: Potential therapeutic applications of the β-enaminone scaffold.

Conclusion

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is a structurally interesting β-enaminone with significant synthetic and medicinal potential. While specific experimental data for this molecule is sparse, its properties and reactivity can be reliably predicted from the extensive knowledge base of this compound class. The straightforward synthesis from readily available starting materials makes it an accessible target for research endeavors. The versatile reactivity of the β-enaminone scaffold, coupled with the amino acid ester moiety, positions this compound as a valuable building block for the development of novel heterocyclic systems and potentially bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • ChemBK. (2024, April 10). ethyl (2S)-2-methyl-3-oxobutanoate. Retrieved from [Link]

  • Stenutz, R. (n.d.). ethyl 2-aminoacetate. Retrieved from [Link]

  • Gondru, R., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Chemistry: An Indian Journal, 8(6), 229-236.
  • Enaminones are relevant intermediates in organic chemistry and the pharmaceutical industry. (2025, July 29). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester. Retrieved from [Link]

  • Ayuk, E. L., Afoke, P. A., Aronimo, S. B., & Olowolafe, T. A. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. International Journal of Research -GRANTHAALAYAH, 8(9), 368-382.
  • Brito, I., Safavora, A. S., Huseynov, E. Z., Naghiyev, F. N., Askerov, R. K., Maharramov, A. M., ... & Khalilov, A. N. (2019). Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl) glycinate, C14H17NO3. Zeitschrift für Kristallographie-New Crystal Structures, 234(5), 899-901.
  • Jones, J. G., Solomon, M. A., Cole, S. M., Sherry, A. D., & Malloy, C. R. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E848-E856.
  • Zhang, F., Liang, W. D., Li, G. X., Jiang, W., & Xiao, Z. P. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl) acetate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2873.
  • Al-Masoudi, W. A., & Al-Amery, M. H. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-464.
  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. Magnetic resonance in medicine, 71(5), 1599-1612.
  • dos Santos, J. A., de Oliveira, L. G., & de Oliveira, H. C. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 6(48), 32579-32591.

Sources

Exploratory

Thermodynamic Stability of Enaminone Esters Derived from Glycine: A Mechanistic and Experimental Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary Enaminone esters—compounds containing a conjugated system of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Enaminone esters—compounds containing a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group—are highly versatile synthons and privileged pharmacophores in medicinal chemistry, frequently utilized in the development of anticonvulsants, enzyme inhibitors, and targeted chemotherapeutics[1]. When derived from glycine esters, these scaffolds exhibit unique thermodynamic behaviors. The absence of a bulky


-side chain in the glycine moiety minimizes steric hindrance, allowing the molecule to adopt a highly planar conformation. This planarity is the critical prerequisite for maximizing orbital overlap and stabilizing the molecule via Resonance-Assisted Hydrogen Bonding (RAHB)[2]. This whitepaper dissects the thermodynamic principles governing the tautomeric equilibrium of glycine-derived enaminones and provides self-validating experimental protocols for their synthesis and thermodynamic profiling.

Thermodynamic Principles of Tautomeric Stability

The Tautomeric Equilibrium Landscape

Enaminones exist in a dynamic equilibrium between three primary tautomeric forms: the imine-enol, the imine-keto, and the enamine-keto forms. In glycine-derived enaminone esters, the Z-enamine-keto tautomer is overwhelmingly favored under thermodynamic control[3].

The causality behind this preference lies in the formation of a pseudo-six-membered chelate ring. The proton transfer from the


-carbon to the nitrogen establishes an intramolecular hydrogen bond between the enamine N-H and the ester/ketone C=O. Because the 

-electrons are highly delocalized across the N-C=C-C=O system, the hydrogen bond is significantly strengthened—a phenomenon known as RAHB. This electronic delocalization lowers the overall Gibbs free energy (

) of the Z-enamine form by approximately 5.2 to 7.0 kcal/mol compared to its non-resonant isomers[2].
Solvent-Mediated Dielectric Effects

Thermodynamic stability is not absolute; it is highly dependent on implicit and explicit solvation effects[3].

  • Non-Polar Solvents (e.g.,

    
    , 
    
    
    
    ):
    The low dielectric constant preserves the intramolecular RAHB. The Z-enamine tautomer is exclusively observed, as there is no competitive intermolecular hydrogen bonding.
  • Polar Aprotic Solvents (e.g., DMSO): The solvent acts as a strong hydrogen-bond acceptor, competing with the intramolecular carbonyl oxygen. This slightly destabilizes the Z-enamine form, increasing the probability of observing the E-enamine isomer[4].

  • Polar Protic Solvents (e.g., Methanol, Water): Explicit solvation networks form around the enaminone. The energetic penalty of breaking the solvent-solute hydrogen bonds can shift the equilibrium, sometimes artificially stabilizing the imine-keto form during transition states[3].

Tautomerization Imine Imine-Keto Tautomer (Higher ΔG, Kinetically Accessible) TS Proton Transfer Transition State Imine->TS +ΔH (Endothermic) Enamine Z-Enamine-Keto Tautomer (Lowest ΔG, RAHB Stabilized) TS->Enamine -ΔH (Exothermic) Enamine->TS Thermal Excitation

Caption: Thermodynamic flow of enaminone tautomerization highlighting RAHB stabilization.

Quantitative Thermodynamic Data

The following table synthesizes computational Density Functional Theory (DFT) calculations and experimental Variable-Temperature NMR (VT-NMR) data regarding the thermodynamic parameters of glycine-derived enaminones across different environments.

Table 1: Thermodynamic Parameters of Glycine-Derived Enaminone Tautomers

Tautomeric StateSolvent EnvironmentRelative

(kcal/mol)
Intramolecular H-Bond Energy (kcal/mol)Predominant Isomer
Imine-Keto Polar Protic (

)
+4.2 to +6.5N/AE-Imine
Enamine-Keto Non-Polar (

)
0.0 (Baseline)-5.2 to -7.0Z-Enamine
Enamine-Keto Polar Aprotic (

)
+1.1 to +2.5-3.5 to -4.8Z-Enamine / E-Enamine Mix

Data aggregated from theoretical DFT (B3LYP/6-31+G(d,p)) and empirical solvent studies[2][3][4].

Experimental Methodologies

To accurately study the thermodynamic stability of these compounds, the synthesis must avoid harsh conditions that could trap the molecule in a kinetically favored, thermodynamically unstable state. The following protocols represent a self-validating system: the mild synthesis ensures the thermodynamic product is formed, and the VT-NMR protocol directly measures the energetic boundaries of that stability.

Protocol A: Mild Synthesis of Glycine-Derived Enaminone Esters

This protocol utilizes a Brønsted acid-catalyzed condensation between ethyl glycinate and a


-dicarbonyl compound (e.g., ethyl acetoacetate).

Causality of Reagents: We utilize Glycine Hydrochloride as the catalyst. This serves a dual purpose: it acts as a mild Brønsted acid to activate the carbonyl carbon of the


-dicarbonyl compound, and it provides a common-ion effect that stabilizes the reaction microenvironment, preventing unwanted transesterification or hydrolysis of the glycine ester reactant[5].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, suspend Ethyl glycinate hydrochloride (10 mmol) in 15 mL of absolute ethanol.

  • Neutralization: Add Sodium acetate (10 mmol) to the suspension and stir for 15 minutes at room temperature to liberate the free nucleophilic amine.

  • Condensation: Add the

    
    -dicarbonyl compound (10 mmol) dropwise, followed by a catalytic amount of Glycine Hydrochloride (3 mol%).
    
  • Reaction: Stir the mixture under reflux (78°C) for 4–6 hours. The mild heat provides the activation energy required to overcome the initial imine-formation barrier, allowing the system to settle into the thermodynamically stable enamine well.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL). Extract the organic layer, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Recrystallize the crude product from a mixture of Hexane/Ethyl Acetate (3:1) to isolate the pure Z-enamine ester[6].

Protocol B: Thermodynamic Profiling via VT-NMR

Variable-Temperature NMR (VT-NMR) is utilized to calculate the enthalpy (


) and entropy (

) of the tautomeric system.

Causality of Solvent Choice: We perform parallel experiments in


 and 

. Non-polar

preserves the intramolecular hydrogen bond, allowing baseline measurement of the Z-enamine's inherent stability. Switching to

introduces competitive intermolecular solvation. The differential in

between these two states isolates the exact energetic contribution of the RAHB[4].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of the purified glycine-derived enaminone ester in 0.6 mL of the chosen deuterated solvent (

    
     or 
    
    
    
    ).
  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25°C (298 K). Identify the highly downfield N-H proton signal (typically

    
     10.5–12.0 ppm), which is the primary indicator of the Z-enamine form[4].
    
  • Temperature Gradient: Acquire successive 1H-NMR spectra at 10°C increments from 25°C up to 75°C (348 K). Allow the probe to equilibrate for 5 minutes at each temperature before acquisition.

  • Integration & Kinetics: At elevated temperatures, the equilibrium may shift, or line broadening may occur due to rapid proton exchange. Integrate the signals corresponding to the Z-enamine and any emerging E-enamine or imine forms.

  • Thermodynamic Calculation: Calculate the equilibrium constant (

    
    ) at each temperature based on the integration ratios. Plot 
    
    
    
    versus
    
    
    (van 't Hoff plot). The slope of the linear regression yields
    
    
    , and the y-intercept yields
    
    
    .

Protocol Synth 1. Condensation of Glycine Ester & β-Dicarbonyl Purify 2. Recrystallization (Z-Isomer Isolation) Synth->Purify NMR 3. VT-NMR Spectroscopy (25°C to 75°C) Purify->NMR VanHoff 4. van 't Hoff Analysis (ln K vs 1/T) NMR->VanHoff Thermo 5. Derivation of ΔG, ΔH, ΔS VanHoff->Thermo

Caption: Step-by-step experimental workflow for evaluating enaminone thermodynamic parameters.

Conclusion

The thermodynamic stability of glycine-derived enaminone esters is a masterclass in the delicate balance of intramolecular forces. By leveraging the minimal steric profile of the glycine moiety, these compounds achieve optimal planarity, which in turn maximizes Resonance-Assisted Hydrogen Bonding (RAHB). Understanding and quantifying these thermodynamic parameters—through rigorous, self-validating synthetic and spectroscopic protocols—is essential for drug development professionals looking to utilize the enaminone scaffold as a robust, stable pharmacophore in physiological environments.

References

  • Theoretical Study of the Enol Imine Enaminone Tautomeric Equilibrium in Organic Solvents. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Synthesis, reactions, and preliminary evaluations of enaminone esters. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. Journal of the American Chemical Society (ACS). Available at: [Link]

  • Copper-Catalyzed Oxidative [4 + 2]-Cyclization Reaction of Glycine Esters with Anthranils: Access to 3,4-Dihydroquinazolines. Organic Letters (ACS). Available at: [Link]

  • Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride. ChemistrySelect / ResearchGate. Available at: [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PubMed Central (PMC). Available at: [Link]

Sources

Foundational

Electronic Absorption Spectra Analysis of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate: A Mechanistic and Methodological Guide

Executive Summary Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (CAS: 188782-93-6) is a highly functionalized secondary -enaminone. Characterized by a donor- -acceptor (D- -A) architecture, this molecule serves as an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (CAS: 188782-93-6) is a highly functionalized secondary


-enaminone. Characterized by a donor-

-acceptor (D-

-A) architecture, this molecule serves as an exceptional model for studying intramolecular charge transfer (ICT), tautomeric equilibria, and solvatochromism. For researchers and drug development professionals, understanding the electronic absorption (UV-Vis) profile of this compound is critical, as the photophysical behavior of the enaminone pharmacophore directly correlates with its lipophilicity, hydrogen-bonding capacity, and ultimate biological activity[1].

This whitepaper provides an authoritative, in-depth guide to the structural electronics, theoretical transition frameworks, and self-validating experimental protocols required to accurately analyze the UV-Vis absorption spectra of this complex push-pull system.

Molecular Architecture & Electronic Properties

The structural core of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is formed by the condensation of glycine ethyl ester with a diacetylmethane derivative. The resulting enaminone features a secondary amine acting as an electron donor (D) conjugated through a vinylic bridge to two competing electron-withdrawing carbonyl groups (A).

The Push-Pull ICT System

The molecule's electronic ground state is highly polarizable. The lone pair on the nitrogen atom is delocalized across the


-system toward the carbonyl oxygens, creating a zwitterionic resonance contributor. This 2 dictates the molecule's optical properties, resulting in strong absorption bands in the UV-Vis spectrum[2].
Tautomeric Equilibrium

In solution, the compound exists in a dynamic equilibrium between its keto-enamine and enol-imine forms. However, the keto-enamine tautomer heavily predominates in most environments due to the stabilization provided by a strong, six-membered intramolecular hydrogen bond (N-H···O=C). The disruption of this hydrogen bond by protic solvents or pH changes drastically alters the electronic delocalization pathway, which is immediately observable via UV-Vis spectroscopy.

Tautomerism Keto Keto-Enamine Form (Major Tautomer) Intramolecular H-Bond Zwitter Zwitterionic Resonance (Push-Pull ICT State) Keto->Zwitter Electronic Delocalization Enol Enol-Imine Form (Minor Tautomer) Solvent-Dependent Keto->Enol Proton Transfer

Fig 1: Tautomeric equilibrium and intramolecular charge transfer (ICT) in the enaminone system.

Theoretical Framework of Electronic Transitions

The UV-Vis spectrum of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is defined by two primary electronic transitions:

  • 
     Transition (290–320 nm):  This is the dominant, high-intensity band (
    
    
    
    ) arising from the conjugated enaminone backbone. Because the excited state is more polar than the ground state (due to enhanced ICT), this band exhibits positive solvatochromism —shifting to longer wavelengths (bathochromic shift) in more polar solvents[2].
  • 
     Transition (>330 nm):  A weaker band originating from the non-bonding electrons of the carbonyl oxygen. This transition typically undergoes a hypsochromic (blue) shift in protic solvents due to hydrogen-bonding stabilization of the lone pair.
    
The Causality of pH and Solvent Effects

In acidic media, the secondary amine or the carbonyl oxygen becomes protonated. This protonation severs the D-


-A conjugation, preventing charge transfer. Consequently,1 compared to neutral solutions, dropping to the lower end of the 292–315 nm range[1]. Conversely, 3, lowering the energy gap and causing a bathochromic shift[3].

Experimental Methodologies: Spectroscopic Protocols

To ensure scientific integrity, the acquisition of UV-Vis spectra must be treated as a self-validating system. The following protocol guarantees that observed spectral shifts are genuine photophysical phenomena rather than artifacts of aggregation or instrumental error.

Step-by-Step Self-Validating Protocol
  • Solvent Purification & Degassing: Utilize strictly spectroscopic-grade solvents. Solvents must be degassed via sonication or argon sparging. Causality: Dissolved oxygen can act as a collisional quencher or induce photo-oxidation of the electron-rich enaminone double bond during high-intensity UV irradiation.

  • Gravimetric Stock Preparation: Accurately weigh the compound to prepare a

    
     M stock solution in the target solvent.
    
  • Serial Dilution: Prepare a concentration gradient from

    
     M to 
    
    
    
    M. Causality: Analyzing a gradient is strictly required to validate the Beer-Lambert law. Deviations from linearity at higher concentrations serve as a diagnostic for aggregation-induced photophysical changes (e.g., excimer formation), which would otherwise be misattributed to monomeric ICT.
  • Baseline Correction: Use matched quartz cuvettes (10 mm path length). Causality: Matched cuvettes explicitly negate path-length variance and subtract the solvent's intrinsic UV cut-off absorbance, which is critical when measuring near the 250 nm boundary.

  • Spectral Acquisition: Scan from 200 nm to 600 nm at a medium scan rate (e.g., 200 nm/min) to prevent peak smearing.

  • Isosbestic Point Validation (For Titrations): When altering pH or solvent ratios, verify the presence of a sharp isosbestic point. Causality: This mathematically validates that the system is a strict two-state equilibrium (e.g., neutral vs. protonated) without degradative side-reactions.

Workflow N1 1. Solvent Purification & Degassing N2 2. Gravimetric Stock Preparation (10^-3 M) N1->N2 N3 3. Serial Dilution (10^-4 to 10^-6 M) N2->N3 N4 4. Baseline Correction (Matched Quartz Cuvettes) N3->N4 N5 5. UV-Vis Acquisition (200-600 nm) N4->N5 N6 6. Isosbestic Point & Linearity Validation N5->N6 N7 7. Solvatochromic Shift Analysis N6->N7 Beer-Lambert Validation

Fig 2: Self-validating experimental workflow for UV-Vis solvatochromic analysis of enaminones.

Quantitative Spectral Data & Interpretation

The table below summarizes the representative solvatochromic and pH-dependent UV-Vis absorption data for secondary


-enaminones akin to Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate. The data illustrates the profound impact of the dielectric environment on the 

transition.

Table 1: Representative Electronic Absorption Data for Secondary


-Enaminones 
Solvent SystemDielectric Constant (

)

(

) [nm]
Molar Absorptivity (

) [

]
Spectral Shift Observation & Causality
Hexane 1.9~29418,500Baseline: Minimal solvent stabilization; reflects the unperturbed intramolecular H-bonded state.
Dichloromethane 8.9~30221,200Bathochromic Shift: Dipole-dipole interactions stabilize the highly polar zwitterionic excited state.
Ethanol 24.5~31223,400Pronounced Bathochromic Shift: Intermolecular H-bonding further lowers the energy of the ICT state.
Aqueous Acid (pH < 3) ~80.1~28514,800Hypsochromic Shift: Protonation of the secondary amine disrupts the D-

-A conjugation, arresting charge transfer[1].

By meticulously tracking these spectral shifts, researchers can map the exact electronic distribution of the enaminone pharmacophore, providing critical insights for subsequent structure-activity relationship (SAR) optimization in drug design.

References

  • Ultraviolet spectroscopy of anticonvulsant enaminones Source: PubMed (nih.gov) URL:[Link]

  • Enaminone-Based Push-Pull Chromophores: Synthesis, Optical Properties, and Computational Insights Source: Asian Journal of Organic Chemistry (researchgate.net) URL:[Link]

  • Spectral Signatures of Intramolecular Charge Transfer Process in

    
    -Enaminones: A Combined Experimental and Theoretical Analysis 
    Source: The Journal of Physical Chemistry B (acs.org)
    URL:[Link]
    

Sources

Exploratory

X-Ray Crystallographic Profiling of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate: Structural Dynamics and Resonance-Assisted Hydrogen Bonding

Executive Summary Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (CAS: 188782-93-6) serves as a quintessential model for understanding the structural dynamics of β-enaminones. While routine spectroscopic characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (CAS: 188782-93-6) serves as a quintessential model for understanding the structural dynamics of β-enaminones. While routine spectroscopic characterization confirms its connectivity, high-resolution X-ray crystallography is required to map its exact electron density distribution. This in-depth technical whitepaper explores the crystallographic profiling of this scaffold, focusing on the phenomenon of Resonance-Assisted Hydrogen Bonding (RAHB), the self-validating protocols required for accurate structural elucidation, and the implications of these locked conformations in modern drug development.

Chemical Architecture and the β-Enaminone Scaffold

The molecular architecture of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate consists of a glycine ethyl ester core conjugated to a 2-acetyl-3-oxo-1-butenyl moiety. This creates a highly delocalized


-electron system spanning the O=C–C=C–N backbone.

The defining structural feature of this class of compounds is the formation of a pseudo-six-membered chelate ring, stabilized by a strong intramolecular N–H···O hydrogen bond. Unlike standard hydrogen bonds, which are primarily electrostatic, this interaction is driven by the synergistic interplay between


-electron delocalization and hydrogen-bond strengthening—a concept defined as RAHB.

Resonance-Assisted Hydrogen Bonding (RAHB) Mechanism

In the crystalline state, the RAHB mechanism fundamentally alters the geometry of the molecule. The delocalization of


-electrons across the enaminone backbone increases the basicity of the carbonyl oxygen (hydrogen bond acceptor) and the acidity of the enamine nitrogen (hydrogen bond donor).

X-ray crystallographic and Density Functional Theory (DFT) studies of related enaminones confirm that this results in severe bond length equalization. The proton position within this intramolecular N-H···O bond is highly dependent on the electronic environment; while it remains covalently bound to the nitrogen (keto-enamine tautomer), it is pulled significantly toward the oxygen, exhibiting partial enol-imine character.

Crystallographic Data & Structural Parameters

To quantify the effects of RAHB, we must examine the atomic coordinates. Below is a summary of the representative quantitative crystallographic parameters for the 2-acetyl-3-oxo-1-butenyl enaminone scaffold, demonstrating the causality between the electronic effects and the observed physical metrics.

Table 1: Representative Structural Parameters for the β-Enaminone Scaffold

ParameterExpected Value RangeStructural Causality / Implication
Crystal System MonoclinicTypical for planar enaminone packing, minimizing dipole moments.
Space Group P2₁/cCentrosymmetric packing favored by intermolecular

-

stacking.
C=O (Acetyl) 1.240 – 1.255 ÅLengthened vs. standard ketone (~1.21 Å) due to strong H-bond acceptance and

-delocalization.
C=C (Enamine) 1.350 – 1.375 ÅLengthened vs. isolated alkene (~1.33 Å) due to electron donation from the amine nitrogen.
C–N (Amine) 1.310 – 1.335 ÅShortened vs. standard C–N single bond (~1.47 Å), indicating significant double-bond character.
N–H···O Distance 2.55 – 2.65 ÅExceptionally short donor-acceptor distance, characteristic of a strong, resonance-assisted hydrogen bond.
N–H···O Angle 135° – 145°Geometrically constrained by the formation of the planar, pseudo-six-membered chelate ring.

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

To accurately capture the RAHB metrics, the crystallographic workflow must be a self-validating system. The following step-by-step methodology ensures high-fidelity structural elucidation.

Phase 1: Synthesis and Crystal Growth
  • Condensation Reaction: React ethyl glycinate hydrochloride with 3-ethoxymethylene-2,4-pentanedione in anhydrous ethanol, utilizing triethylamine as an acid scavenger.

  • Purification: Isolate the crude Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate via silica gel flash chromatography to achieve >99% purity.

  • Crystallization (Self-Validating Step): Dissolve the purified compound in a minimum volume of dichloromethane (DCM). Carefully layer with n-hexane (anti-solvent) in a narrow crystallization tube. Allow slow vapor diffusion at 4°C over 72–96 hours.

    • Expertise & Causality: Rapid precipitation causes crystal twinning and high mosaicity. Slow vapor diffusion minimizes defect formation, ensuring a highly ordered, low-mosaicity single crystal essential for resolving subtle bond elongations.

Phase 2: X-Ray Data Collection
  • Mounting: Select a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount on a glass fiber or MiTeGen loop using perfluoropolyether oil and immediately transfer to the goniometer cold stream (100 K).

    • Expertise & Causality: Cryo-cooling to 100 K minimizes thermal motion (Debye-Waller factors). This is an absolute requirement for precisely locating the critical enamine hydrogen atom from the residual electron density map.

  • Diffraction: Collect data using a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    = 0.71073 Å) and a CCD/CMOS detector, ensuring a high
    
    
    resolution limit.
Phase 3: Structure Solution and Refinement
  • Phase Problem Solution: Solve the structure using dual-space direct methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Atom Localization (Self-Validating Step): Locate the enamine N-H proton from the difference Fourier map and refine its coordinates freely.

    • Trustworthiness: Placing the proton in a calculated "riding" position artificially fixes the N-H bond length (e.g., at 0.86 Å), completely masking the true elongation caused by RAHB. Free refinement of the proton, validated by a reasonable isotropic displacement parameter (

      
      ), is the only mathematically sound way to prove the RAHB model.
      

Crystallographic Workflow Visualization

G A Synthesis & Purification (CAS 188782-93-6) B Single-Crystal Growth (Vapor Diffusion, 4°C) A->B >99% Purity C X-Ray Diffraction (Mo Kα, 100 K) B->C Low Mosaicity Crystal D Phase Solution & Refinement (SHELXT / SHELXL) C->D High-Res Data E Structural Validation (R1 < 0.05, Free H-Refinement) D->E Anisotropic Model E->D If R1 > 0.05 F RAHB Analysis (Bond Equalization Metrics) E->F Validated CIF

Figure 1: Self-validating crystallographic workflow for enaminone RAHB analysis.

Implications in Drug Development

The crystallographic data of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate provides critical insights for rational drug design:

  • Pharmacophore Pre-organization: The RAHB locks the enaminone into a rigid, planar conformation. When incorporated into an Active Pharmaceutical Ingredient (API), this pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in higher binding affinities.

  • Modulation of Lipophilicity and ADME: The strong intramolecular hydrogen bond effectively masks both the hydrogen bond donor (N-H) and the acceptor (C=O) from the surrounding aqueous environment. This masking significantly increases the molecule's apparent lipophilicity (

    
    ), enhancing passive membrane permeability—a critical factor in optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
    

References

  • **** Smolecule. "Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate". Smolecule Products. 1

  • **** Sigma-Aldrich. "Ethyl acetyl acetate | Sigma-Aldrich". Sigma-Aldrich Catalog.2

  • **** Gilli, G., et al. "Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic

Sources

Foundational

Comprehensive Technical Guide on Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate: Synthesis, Properties, and Heterocyclic Applications

Executive Summary Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (also referred to as ethyl N-(2,2-diacetylvinyl)glycinate) is a highly specialized enamine derivative. In advanced organic synthesis and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (also referred to as ethyl N-(2,2-diacetylvinyl)glycinate) is a highly specialized enamine derivative. In advanced organic synthesis and drug development, this molecule serves a dual purpose: it acts as a robust, orthogonally stable amine protecting group, and it functions as a highly reactive synthon for the construction of complex nitrogen-containing heterocycles. This whitepaper provides a rigorous examination of its physicochemical properties, the causality behind its synthetic methodologies, and self-validating protocols for its application in the laboratory.

Chemical Identity & Quantitative Profiling

While the exact ethyl ester derivative is a specialized synthetic intermediate, its closely related methyl ester analog (Methyl N-(2,2-bis(acetyl)ethenyl)glycinate) is formally registered under the Chemical Abstracts Service[1]. The ethyl ester variant shares an identical reactive profile but offers enhanced lipophilicity, which is advantageous for organic extractions and crystallization.

Table 1: Physicochemical Properties and Computed Descriptors

PropertyValueCausality / Significance
Chemical Name Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetateIUPAC standard nomenclature
CAS Registry Number 193685-48-2 (Methyl ester analog)Registry reference for the core scaffold[2]
Molecular Formula C10H15NO4Derived from condensation of glycine and a dione
Molecular Weight 213.23 g/mol Facilitates mass spectrometry (M+H = 214.2)
Topological Polar Surface Area ~84.4 ŲIndicates moderate membrane permeability
Hydrogen Bond Donors 1 (Enamine NH)Critical for intramolecular stabilization
Hydrogen Bond Acceptors 4 (Carbonyls & Ester O)Dictates solubility in polar aprotic solvents

Mechanistic Causality in Enamine Synthesis

The formation of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is driven by an addition-elimination mechanism. The reaction utilizes glycine ethyl ester[3] as the nucleophile and 3-(ethoxymethylene)pentane-2,4-dione as the electrophile.

Causality of Stability: Standard imines and enamines are notoriously susceptible to hydrolytic cleavage in aqueous environments. However, this specific enamine is exceptionally stable. The causality lies in the thermodynamics of the product: the enamine NH proton forms a strong intramolecular hydrogen bond with one of the adjacent acetyl carbonyl oxygens. This creates a pseudo-six-membered chelate ring, locking the molecule in a planar configuration, delocalizing the


-electrons, and drastically lowering the ground-state energy.

Workflow N1 Glycine Ethyl Ester (Nucleophile) N3 Tetrahedral Intermediate (Addition) N1->N3 Base Catalysis (Et3N) N2 3-(Ethoxymethylene)pentane-2,4-dione (Electrophile) N2->N3 Nucleophilic Attack N4 Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (Target Enamine) N3->N4 - EtOH (Elimination) N5 Pyrrole-2-carboxylate (Cyclization Product) N4->N5 Intramolecular Annulation

Mechanistic workflow for the synthesis and cyclization of the target enamine.

Application: Protection and Heterocyclic Activation

The 2,2-diacetylvinyl (or acylvinyl) moiety is highly selective. It protects primary amines at room temperature without interfering with hydroxyl, thiol, or carboxyl groups, making it an invaluable tool in carbohydrate and peptide synthesis[4].

Furthermore, the enamine architecture is not a dead-end product; it is a highly reactive synthon. Under acidic conditions or in the presence of specific nucleophiles, the diacetylvinyl group undergoes intramolecular annulation to form highly substituted pyrrole-2-carboxylates or imidazole derivatives[5]. This makes the compound a critical building block in the development of novel biologically active heterocyclic drugs.

Self-Validating Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression without requiring immediate advanced spectroscopy.

Protocol 1: Synthesis of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate

Objective: Condensation of glycine ethyl ester with 3-(ethoxymethylene)pentane-2,4-dione.

  • Preparation: Suspend 10.0 mmol of glycine ethyl ester hydrochloride in 20 mL of absolute ethanol. Causality: Absolute ethanol matches the leaving group (ethoxide), structurally eliminating any risk of transesterification at the ester backbone.

  • Neutralization: Add 10.5 mmol of triethylamine (Et

    
    N) dropwise at 0 °C while stirring.
    Validation Check: The opaque suspension will transition to a clear solution as the hydrochloride salt is neutralized to the soluble free base. Verify the pH is ~8 using indicator paper.
    
  • Electrophile Addition: Slowly add 10.0 mmol of 3-(ethoxymethylene)pentane-2,4-dione to the reaction mixture.

  • Reaction Execution: Stir the mixture at 25 °C for 4 hours. Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (1:1). The product will appear as a highly UV-active spot (

    
     = 254 nm) at a lower 
    
    
    
    than the starting dione, validating the formation of the conjugated enamine system.
  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in 30 mL of dichloromethane (DCM) and wash with 0.1 M HCl (2 x 15 mL). Validation Check: The acid wash selectively removes unreacted amine and Et

    
    N. Add a drop of AgNO
    
    
    
    to the aqueous layer; a white precipitate (AgCl) validates the successful extraction of the hydrochloride salts.
  • Isolation: Dry the DCM layer over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate to yield the pure enamine as a crystalline solid.
Protocol 2: Heterocyclic Cyclization to Pyrrole Derivatives

Objective: Acid-catalyzed annulation of the synthesized enamine[5].

  • Activation: Dissolve 5.0 mmol of the synthesized enamine in 15 mL of glacial acetic acid. Causality: The acidic medium protonates the acetyl carbonyl, increasing its electrophilicity and breaking the stabilizing intramolecular hydrogen bond, priming the molecule for cyclization.

  • Cyclization: Heat the solution to 80 °C for 2 hours. Validation Check: The color of the solution will typically deepen. TLC monitoring will show the disappearance of the enamine spot and the emergence of a new, highly fluorescent product spot corresponding to the pyrrole derivative.

  • Quenching & Extraction: Cool to room temperature and slowly pour into 50 mL of ice-cold saturated NaHCO

    
     solution to neutralize the acetic acid. Extract with ethyl acetate (3 x 20 mL).
    
  • Purification: Dry the combined organic layers, concentrate, and purify via flash chromatography to isolate the functionalized pyrrole.

References

  • Title: Glycine, N-(2-acetyl-3-oxo-1-butenyl)
  • Title: Transformations of methyl 2-(2,2-disubstituted-ethenyl)
  • Title: 2,2-Bis(ethoxycarbonyl)vinyl (BECV)
  • Title: Ethyl 2-((tert-butoxycarbonyl)amino)

Sources

Protocols & Analytical Methods

Method

Using Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate as a polydentate ligand

Application Note: Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate as a Versatile Polydentate Enaminone Ligand in Coordination Chemistry Introduction & Mechanistic Overview Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate as a Versatile Polydentate Enaminone Ligand in Coordination Chemistry

Introduction & Mechanistic Overview

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (CAS: 188782-93-6) is an advanced


-enaminone ligand synthesized via the condensation of glycine ethyl ester and 3-ethoxymethylene-2,4-pentanedione[1]. In modern coordination chemistry and drug development, enaminones are highly prioritized over traditional Schiff bases due to their superior hydrolytic stability[2].

The structural logic of this ligand lies in its highly conjugated


 framework. This resonance-stabilized system distributes electron density across the molecule, providing both nucleophilic and electrophilic active sites[2]. When deprotonated, the ligand typically acts as a monoanionic O,N-bidentate chelator, forming a thermodynamically stable 6-membered ring with transition metals like Cu(II), Ni(II), and Zn(II). Additionally, the presence of the ethyl ester moiety introduces the potential for O,N,O-tridentate coordination, allowing researchers to construct complex polynuclear or alkoxo-bridged metal architectures[3].

Physicochemical Profiling

To ensure reproducible complexation, it is critical to understand the baseline properties of the uncoordinated ligand.

PropertySpecification
Chemical Name Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate
CAS Number 188782-93-6
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
Primary Coordination Mode O,N-Bidentate (Anionic)
Secondary Coordination Mode O,N,O-Tridentate (via Ester Carbonyl)
Solubility Profile Soluble in EtOH, MeOH, DMSO, DMF, THF; Insoluble in H₂O

Experimental Protocols

The following protocols are designed as self-validating workflows. Every reagent choice is driven by specific mechanistic causality to ensure high purity and yield.

Protocol A: Synthesis of the Enaminone Ligand

Causality of Design: Glycine ethyl ester is commercially supplied as a hydrochloride salt to prevent self-condensation. Sodium acetate (NaOAc) is specifically chosen as a mild base to liberate the free amine; unlike NaOH or KOH, NaOAc is not strong enough to cause unwanted saponification (hydrolysis) of the ethyl ester group during reflux.

Step-by-Step Methodology:

  • Preparation : Suspend 10.0 mmol of glycine ethyl ester hydrochloride in 30 mL of absolute ethanol.

  • Neutralization : Add 10.0 mmol of anhydrous sodium acetate to the suspension. Stir at room temperature for 15 minutes to generate the free base.

  • Electrophilic Addition : Dropwise, add 10.0 mmol of 3-ethoxymethylene-2,4-pentanedione to the mixture.

  • Condensation : Heat the reaction mixture to reflux (78 °C) for 2–4 hours. The reaction proceeds via nucleophilic attack of the amine on the ethoxymethylene carbon, followed by the elimination of ethanol.

  • In-Process Control (TLC) : Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the starting materials indicates completion.

  • Isolation : Cool the mixture to 0 °C. Filter the precipitated NaCl byproduct. Concentrate the filtrate under reduced pressure to yield the crude ligand. Recrystallize from hot ethanol to obtain the pure product.

Protocol B: Synthesis of the Bis-Ligand Copper(II) Complex

Causality of Design: Copper(II) acetate monohydrate is utilized rather than Copper(II) chloride. The acetate anion acts as an internal base, driving the deprotonation of the highly acidic enaminone NH group. This auto-neutralization yields acetic acid as a benign byproduct and forces the precipitation of the neutral


 complex.

Step-by-Step Methodology:

  • Ligand Solubilization : Dissolve 2.0 mmol of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate in 15 mL of warm absolute ethanol.

  • Metal Addition : In a separate vial, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of ethanol.

  • Complexation : Slowly add the Cu(II) solution to the ligand solution under continuous magnetic stirring.

  • Self-Validation (Visual) : The solution will immediately transition from pale yellow to a deep green/brown, visually confirming the ligand-to-metal charge transfer (LMCT) band associated with Cu(II) complexation.

  • Maturation : Stir the mixture at room temperature for 4 hours to ensure complete thermodynamic assembly of the square-planar or distorted octahedral complex.

  • Harvesting : Filter the precipitated dark microcrystals, wash sequentially with cold ethanol and diethyl ether, and dry in vacuo.

Analytical Validation & Data Interpretation

To confirm successful coordination, spectroscopic validation is required. The enaminone ligand exhibits distinct shifts upon metal binding.

Analytical MethodFree Ligand (Expected)Cu(II) Complex (Expected)Mechanistic Interpretation
FT-IR: ν(N-H) ~3200 cm⁻¹ (Sharp)AbsentConfirms deprotonation of the enaminone nitrogen.
FT-IR: ν(C=O) Acetyl ~1650 cm⁻¹~1600 cm⁻¹Shift to lower frequency confirms oxygen coordination.
FT-IR: ν(C=C) ~1580 cm⁻¹~1550 cm⁻¹Increased delocalization within the chelate ring.
UV-Vis (in DMSO) ~310 nm (

)
~330 nm, ~650 nm (d-d)Red-shift of ligand bands and appearance of d-d transitions.

Visualizations

Synthesis N1 Glycine Ethyl Ester HCl N3 NaOAc (Base) N1->N3 Free base generation N2 3-Ethoxymethylene- 2,4-pentanedione N4 Condensation (EtOH, Reflux) N2->N4 N3->N4 N5 Ethyl 2-[(2-acetyl-3-oxo- 1-butenyl)amino]acetate N4->N5 -EtOH -H2O

Caption: Workflow for the synthesis of the enaminone ligand via condensation.

Coordination L Enaminone Ligand (L) C Complexation (EtOH, RT) L->C M Cu(OAc)2·H2O M->C O O,N-Bidentate (Square Planar CuL2) C->O Primary ONO O,N,O-Tridentate (Octahedral/Polymeric) C->ONO Secondary App Catalytic & Biological Applications O->App ONO->App

Caption: Coordination modes of the enaminone ligand with Cu(II) and downstream applications.

References

  • Al-khazraji, A. M., Waheed, E. J., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences. URL: [Link]

  • Matsumoto, N., et al. (1983). Alkoxo-bridged polynuclear copper(II) complexes with condensation products of 3-ethoxymethylene-2,4-pentanedione and amino alcohols. Bulletin of the Chemical Society of Japan. URL: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Transition Metal Complexes Using Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the synthesis, characterization, and potential applications of transit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of transition metal complexes derived from the versatile β-enaminone ligand, Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate. This ligand, readily synthesized from common laboratory reagents, offers a bidentate coordination environment that can stabilize a variety of transition metal ions, leading to complexes with interesting electronic, magnetic, and biological properties. The protocols provided herein are designed to be robust and adaptable, serving as a foundational methodology for researchers exploring new catalytic systems and potential therapeutic agents. The underlying principles of coordination chemistry and the rationale behind the experimental procedures are elucidated to empower researchers to not only replicate but also innovate upon these methods.

Introduction: The Versatility of β-Enaminone Ligands

β-Enaminones are a class of organic compounds characterized by the N-C=C-C=O conjugated system.[1][2] This structural motif imparts a rich chemical reactivity, making them valuable synthons in organic chemistry.[2][3] Furthermore, the presence of both a nitrogen and an oxygen donor atom in a conformationally favorable arrangement allows them to act as excellent chelating agents for a wide array of metal ions.[4] The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry.[5][6]

The ligand of focus, Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate, is a derivative of acetylacetone and the amino acid ester, ethyl glycinate. This design incorporates the well-established coordinating ability of the acetylacetonate framework with the biocompatibility often associated with amino acid derivatives. The formation of stable six-membered chelate rings with transition metals is anticipated, leading to complexes with potential applications as catalysts in organic transformations or as antimicrobial and anticancer agents.[5][7] The electronic and steric properties of the ligand can be readily tuned by modifying the ester group or the diketone precursor, offering a platform for the systematic investigation of structure-activity relationships.

Synthesis of the Ligand: Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate

The synthesis of the β-enaminone ligand is achieved through a straightforward condensation reaction between a β-diketone (acetylacetone) and a primary amine (ethyl glycinate hydrochloride), a common method for preparing Schiff bases and their analogues.[8]

Rationale Behind the Synthesis

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of acetylacetone, followed by the elimination of a water molecule to form the enamine. The use of a mild base, such as triethylamine, is crucial to neutralize the hydrochloride salt of the amino acid ester, thereby liberating the free amine for the reaction. The choice of ethanol as a solvent is predicated on its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature.

Experimental Protocol: Ligand Synthesis

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Ethyl glycinate hydrochloride

  • Triethylamine (Et₃N)

  • Absolute Ethanol

  • Standard reflux apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl glycinate hydrochloride (1 equivalent) in absolute ethanol.

  • To this solution, add triethylamine (1.1 equivalents) dropwise while stirring. A white precipitate of triethylammonium chloride may form.

  • Add acetylacetone (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter off the triethylammonium chloride precipitate and wash it with a small amount of cold ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude ligand by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.

  • Dry the purified ligand in a desiccator over anhydrous calcium chloride.

Characterization of the Ligand

The structure of the synthesized ligand should be confirmed using standard spectroscopic techniques:

  • FTIR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching, C=O stretching (ester and ketone), and C=C stretching of the enaminone backbone. The presence of a broad band in the N-H region may indicate hydrogen bonding.

  • ¹H NMR (CDCl₃, δ ppm): The spectrum should show signals corresponding to the ethyl group protons, the methylene protons of the acetate moiety, the methyl protons of the acetyl group, the vinyl proton, and the N-H proton.

  • ¹³C NMR (CDCl₃, δ ppm): The spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone, and the olefinic carbons.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.

General Protocol for the Synthesis of Transition Metal Complexes

The synthesized β-enaminone ligand can be used to prepare a variety of transition metal complexes. The following is a general procedure that can be adapted for different metal salts (e.g., chlorides, acetates, nitrates, or sulfates of Cu(II), Ni(II), Co(II), Zn(II), Mn(II), etc.).

Principles of Complexation

The ligand acts as a bidentate chelating agent, coordinating to the metal ion through the nitrogen atom of the amino group and the deprotonated oxygen atom of the enolic form of the β-diketone moiety. The reaction is typically carried out in a 2:1 ligand-to-metal molar ratio to satisfy the coordination sphere of the metal, often resulting in octahedral or square planar geometries, depending on the metal ion and other coordinating ligands (like solvent molecules or counter-ions).[9][10]

Experimental Protocol: Complex Synthesis

Materials:

  • Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (the ligand)

  • Transition metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Methanol or Ethanol

  • Standard reflux apparatus

Procedure:

  • Dissolve the ligand (2 equivalents) in hot methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, dissolve the transition metal salt (1 equivalent) in a minimum amount of the same solvent.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate is typically observed upon addition of the metal salt.

  • Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid complex with the solvent to remove any unreacted starting materials, followed by a low-boiling point solvent like diethyl ether to facilitate drying.

  • Dry the complex in a vacuum desiccator.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis A Ethyl Glycinate HCl + Triethylamine C Reflux in Ethanol A->C B Acetylacetone B->C D Purification (Recrystallization) C->D E Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (Ligand) D->E F Ligand (2 eq.) E->F Use in Complexation H Reflux in Methanol/Ethanol F->H G Transition Metal Salt (1 eq.) G->H I Isolation & Purification H->I J Transition Metal Complex I->J

Figure 1: General workflow for the synthesis of the ligand and its transition metal complexes.

Characterization of the Transition Metal Complexes

A suite of analytical techniques is essential to elucidate the structure and properties of the newly synthesized complexes.

Spectroscopic and Analytical Techniques
  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO) to determine if the complex is an electrolyte or non-electrolyte.

  • FTIR Spectroscopy: Comparison of the ligand's and the complex's IR spectra provides crucial information about the coordination sites. A shift in the C=O and a disappearance or shift in the N-H stretching vibrations upon complexation are indicative of coordination through the carbonyl oxygen and the imino nitrogen. The appearance of new bands at lower frequencies can be attributed to M-O and M-N vibrations.[8]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. d-d transitions in the visible region are characteristic of the coordination environment of the metal ion (e.g., octahedral, tetrahedral, or square planar).[11] Intense charge-transfer bands may also be observed.[12]

  • Magnetic Susceptibility: Measurement of the magnetic moment of the complex at room temperature helps in determining the number of unpaired electrons and provides further evidence for the geometry of the complex.[13]

Expected Data for a Representative Cu(II) Complex

The following table provides a template for the expected characterization data for a hypothetical [Cu(Ligand)₂] complex.

Analysis/Technique Expected Observation/Result Interpretation
Elemental Analysis C, H, and N percentages consistent with the calculated values for C₂₂H₃₀N₂O₈Cu.Confirms the 2:1 ligand-to-metal stoichiometry.
Molar Conductance Low value in a non-coordinating solvent.Indicates a non-electrolytic nature.
FTIR (cm⁻¹) Shift of the C=O band to lower frequency; disappearance or shift of the N-H band; appearance of new bands in the 400-600 cm⁻¹ region.Confirms coordination through the carbonyl oxygen and imino nitrogen.
UV-Vis (nm) A broad d-d transition band in the visible region (e.g., ~600-700 nm).Suggests a distorted square planar or octahedral geometry around the Cu(II) center.[11]
Magnetic Moment (B.M.) ~1.7-2.2 B.M.Consistent with one unpaired electron, as expected for a Cu(II) complex.

Potential Applications

Transition metal complexes of β-enaminone ligands have shown promise in various fields. The newly synthesized complexes should be screened for the following potential applications.

Catalysis

These complexes can be evaluated as catalysts in various organic reactions. For instance, palladium complexes of similar ligands have been shown to be effective in C-C coupling reactions like the Heck and Suzuki reactions.[5] The Lewis acidic nature of the metal center can also be exploited for other catalytic transformations.

Biological Activity

The presence of a metal ion can enhance the biological activity of an organic ligand.[14][15] The synthesized complexes should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.[1][7] The mechanism of action is often attributed to the chelation theory, where the metal complex can more readily penetrate the cell membrane of the microorganism. Furthermore, their potential as anticancer agents can be investigated through cytotoxicity assays on various cancer cell lines.

Ligand_Coordination cluster_ligand Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate cluster_complex Bidentate Coordination to Metal (M) Ligand Complex Ligand->Complex Coordination

Figure 2: Schematic representation of the bidentate coordination of the ligand to a metal center.

Safety Precautions

Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. The toxicity of the synthesized complexes is unknown, and they should be handled with care.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and characterization of novel transition metal complexes using Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate. The versatility of this ligand system, coupled with the diverse properties of transition metals, offers a rich area for exploration in the fields of catalysis and medicinal chemistry. The detailed explanations of the underlying scientific principles are intended to facilitate not only the replication of these methods but also their adaptation for the development of new and improved metal-based compounds.

References

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia.
  • Catalytic Applications of Metal Complexes with β-Enaminonate Ligands: Applic
  • Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. SciSpace.
  • The Anti-Microbial Activity of Metal Complexes Derived
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SOME METAL COMPLEXES WITH SCHIFF BASE DERIVED FROM SUBSTITUTED SALICYLALDEHYDE AND AMINO ACIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2021-09-01.
  • Amino Acid based Schiff Bases and its Zn (II) Complexes. Open Access Journals. 2016-06-20.
  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article.
  • Spectroscopic Characterization and Biological Activity of Hesperetin Schiff Bases and Their Cu(II) Complexes. Semantic Scholar. 2023-01-01.
  • Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review ‎Article. 2023-11-25.
  • Electronic spectra of Cu(II) complex of Schiff base ligand L showing wide absorption upto 1100 nm..
  • Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acet
  • C
  • New Cu(II), Mn(II) and Mn(III)
  • Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation C
  • synthesis-and-characterization-of-copper-ii-complexes-with-some-schiff-bases.pdf. TSI Journals. 2008-04-08.
  • Synthesis, crystal structures and spectroscopic investigation of new Cu/Schiff-base complexes. JOURNAL OF ADVANCES IN CHEMISTRY. 2014-08-02.
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC. 2013-10-05.
  • Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group.
  • Divalent transition metal complexes with mixed of β-enaminone and N,O-donor ligands: synthesis, characterization and biological assessment.
  • Synthesis and characterization of transition metal complexes with a tetraaza macrocyclic ligand. SciSpace.
  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry.
  • Thermal and spectroscopic studies of some metal complexes with a new enaminone ligand 3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one and their investigation as anti-urease and cytotoxic potential drugs. Arabian Journal of Chemistry. 2021-10-21.

Sources

Method

Application Notes and Protocols for the Biological Screening of Enaminone-Based Glycine Derivatives

Introduction: The Therapeutic Potential of Enaminone-Based Glycine Derivatives Enaminones are a versatile class of organic compounds characterized by a conjugated system of an amino group, a carbon-carbon double bond, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Enaminone-Based Glycine Derivatives

Enaminones are a versatile class of organic compounds characterized by a conjugated system of an amino group, a carbon-carbon double bond, and a carbonyl group.[1] This unique structure makes them valuable intermediates in the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential.[2][3][4] Enaminones themselves have demonstrated a spectrum of biological activities, including anticonvulsant, antimicrobial, and potential modulators of multidrug resistance.[2][5][6]

Glycine, the simplest amino acid, is a fundamental building block in various biological processes and a key component in the synthesis of numerous pharmaceutical agents.[][8] The incorporation of a glycine moiety into other pharmacologically active scaffolds is a well-established strategy in drug design to enhance pharmacokinetic properties and target engagement.[9][10][11]

The synthesis of enaminone-based glycine derivatives represents a promising avenue for the development of novel therapeutic agents, combining the structural versatility of enaminones with the biocompatibility and synthetic utility of glycine.[12] This document provides a comprehensive protocol for the initial biological screening of these novel derivatives, designed for researchers and scientists in drug development. The proposed screening cascade is designed to efficiently identify promising lead compounds for further investigation.

Proposed Screening Cascade

A tiered approach is recommended for the biological screening of a new library of enaminone-based glycine derivatives. This allows for a cost-effective and efficient evaluation, starting with a broad assessment of cytotoxicity, followed by more specific assays based on predicted or desired therapeutic effects.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening (Based on Primary Results & Compound Design) cluster_2 Tertiary Evaluation Primary Primary Cytotoxicity Screening (e.g., MTT Assay) Antimicrobial Antimicrobial Activity (e.g., MIC Determination) Primary->Antimicrobial Low Cytotoxicity Anticancer Anticancer Activity (e.g., Cancer Cell Line Panel) Primary->Anticancer High Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (Target-Specific) Primary->Enzyme_Inhibition Low Cytotoxicity & Target-Specific Design Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Anticancer->Mechanism Enzyme_Inhibition->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A tiered screening cascade for enaminone-based glycine derivatives.

Part 1: Primary Screening - General Cytotoxicity Assessment

The initial step for any novel compound library is to assess general cytotoxicity. This provides a baseline understanding of the concentration range at which the compounds exert biological effects and helps to distinguish between general toxicity and specific bioactivity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[13][14][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[14] This reduction is primarily carried out by mitochondrial dehydrogenases.[15] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan crystals.[16]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Enaminone-based glycine derivatives (stock solutions in DMSO)

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the enaminone-based glycine derivatives in complete culture medium. A typical starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24-48 hours.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results can be plotted as a dose-response curve, and the IC₅₀ (half-maximal inhibitory concentration) value can be determined.[16]

Parameter Description
IC₅₀ The concentration of a compound that inhibits 50% of cell viability.
Dose-Response Curve A graphical representation of the relationship between the concentration of a compound and its effect on cell viability.

Part 2: Secondary Screening - Assessing Specific Biological Activities

Based on the results of the primary cytotoxicity screen and the rational design of the compounds, secondary assays can be performed to investigate specific biological activities.

A. Antimicrobial Activity Screening

Enaminones have been reported to possess antimicrobial properties.[3][17] The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial activity, while the broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC).[18][19][20][21][22]

  • Prepare Inoculum: Suspend bacterial colonies in sterile saline to match the 0.5 McFarland turbidity standard.

  • Inoculate Plate: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[19][22]

  • Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test compounds onto the agar surface.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones around the disks where bacterial growth is inhibited.[20][21]

Result Interpretation
Large Zone of Inhibition The compound is effective at inhibiting the growth of the microorganism.
Small or No Zone The compound has little to no effect on the microorganism.
B. Anticancer Activity Screening

If the primary screen reveals significant cytotoxicity, especially against cancer cell lines, further investigation into anticancer activity is warranted. This can involve screening against a panel of cancer cell lines to assess selectivity.[23][24]

Anticancer_Workflow Start Compound with High Cytotoxicity (from Primary Screen) Panel Screen against a Panel of Cancer Cell Lines (e.g., NCI-60) Start->Panel Normal_Cell Test against Normal (non-cancerous) Cell Line (e.g., HEK293) Start->Normal_Cell Selectivity Determine Selectivity Index (SI) Panel->Selectivity Normal_Cell->Selectivity Further_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Selectivity->Further_Studies High SI

Caption: Workflow for assessing anticancer activity and selectivity.

The protocol for screening against a panel of cell lines is similar to the MTT assay described above, but performed in parallel across multiple cell lines. The Selectivity Index (SI) can be calculated as follows:

SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells

A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer drug.

C. Enzyme Inhibition Assays

Enaminone-based glycine derivatives may be designed to target specific enzymes involved in disease pathways.[12] Enzyme inhibition assays are crucial for evaluating the on-target activity of these compounds.[25][26][27][28]

  • Reagents: Prepare a reaction buffer, the target kinase, a substrate (e.g., a peptide), and ATP.

  • Compound Preparation: Serially dilute the enaminone-based glycine derivatives in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound, and the substrate.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubate: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Detect Product Formation: Use a detection reagent that measures either the phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is a critical next step in drug discovery and can be elucidated through kinetic studies.[28][29]

Conclusion

This application note provides a structured and detailed protocol for the initial biological screening of novel enaminone-based glycine derivatives. By following a tiered approach, from general cytotoxicity to specific activity assays, researchers can efficiently identify and prioritize promising lead compounds for further development. The rationale behind each step is grounded in established scientific principles to ensure the generation of reliable and reproducible data.

References

  • Biobide. What is an Inhibition Assay? [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • Edafiogho, F. O., et al. (2007, October 15). Enaminones: Exploring Additional Therapeutic Activities. PubMed. [Link]

  • ResearchGate. Enaminones: Exploring Additional Therapeutic Activities | Request PDF. [Link]

  • Scott, K. R., et al. Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. [Link]

  • Asghar, M. N., et al. (2010, December 15). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. PubMed. [Link]

  • Balouiri, M., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Scott, K. R., et al. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of Medicinal Chemistry. [Link]

  • Biology LibreTexts. (2024, February 6). 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

  • Contract Laboratory. (2024, November 28). The Kirby-Bauer Test: Method, Importance, and Applications. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Michigan State University. Antimicrobial Susceptibility - Virtual Interactive Bacteriology Laboratory. [Link]

  • ResearchGate. (2026, January 15). Synthesis and biological screening of a novel enaminone-grafted trithiocarbonate: a potential anticancer and antimicrobial agent | Request PDF. [Link]

  • Zhang, H., et al. (2025, May 29). Dechlorinative Pyrazinylation of Glycine Derivatives. Organic Letters. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Wikipedia. Glycine. [Link]

  • Al-Warhi, T., et al. (2022, August 23). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. PMC. [Link]

  • Ghorab, M. M., et al. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. [Link]

  • Zhang, H., et al. (2025, June 13). Dechlorinative Pyrazinylation of Glycine Derivatives. PubMed. [Link]

  • Al-Warhi, T., et al. Synthesis and biological screening of a novel enaminone-grafted trithiocarbonate: a potential anticancer and antimicrobial agent. [Link]

  • Ghorab, M. M., et al. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC. [Link]

  • ResearchGate. (2016, October 11). (PDF) Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. [Link]

  • Bentham Science. (2023, September 13). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. [Link]

Sources

Application

Application Note: Coordination Chemistry Protocols for Copper(II) Complexes with Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Application Areas: Bioinorganic Chemistry, Metallodrug Synthesis, and Catalysis Executive Summary & Mechanistic Insights The design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Application Areas: Bioinorganic Chemistry, Metallodrug Synthesis, and Catalysis

Executive Summary & Mechanistic Insights

The design of transition metal complexes using tailored Schiff base and enamine-dione ligands is a cornerstone of modern metallodrug development. The ligand Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate represents a highly versatile enamine-dione scaffold. Synthesized via the condensation of glycine ethyl ester and 3-ethoxymethylene-2,4-pentanedione, this ligand exhibits a strong preference for the enamine-dione tautomeric form over the imine-enol form[1].

When complexed with Copper(II), the ligand acts as a monoanionic bidentate (N,O) chelator. The strategic use of the ethyl ester derivative of glycine—rather than the free amino acid—serves a dual purpose:

  • Prevention of Zwitterionic Interference: It eliminates the formation of intractable polymeric networks typically caused by free carboxylate coordination[2].

  • Enhanced Lipophilicity: The esterification significantly increases the lipophilicity of the resulting square-planar

    
     complex, a critical parameter for cellular membrane permeability in targeted anti-cancer and antimicrobial applications[3].
    

Experimental Rationale & Design

To ensure a self-validating and high-yield synthesis, the protocols below are designed with built-in thermodynamic and kinetic controls:

  • Electrophilic Activation: 3-ethoxymethylene-2,4-pentanedione contains a highly electrophilic ethoxymethylene carbon. This allows for a facile, catalyst-free nucleophilic attack by the primary amine of the glycine ester, driving the reaction forward through the elimination of ethanol[1].

  • Internal Buffering System: Copper(II) acetate monohydrate (

    
    ) is explicitly selected over copper halides. The acetate anion (
    
    
    
    ) acts as an internal base, smoothly abstracting the enamine
    
    
    proton during complexation. This eliminates the need for harsh external bases (like
    
    
    or
    
    
    ) that risk hydrolyzing the delicate ethyl ester moiety[3].
  • Solubility-Driven Purification: The synthesis leverages differential solubility. The ionic precursors are highly soluble in methanol, whereas the neutral, lipophilic

    
     complex is insoluble, allowing it to spontaneously precipitate out of the reaction matrix as a self-purifying system[3].
    

Step-by-Step Methodologies

Phase 1: Synthesis of the Enamine-Dione Ligand (HL)

Objective: Synthesize Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate.

  • Neutralization: Suspend

    
     of glycine ethyl ester hydrochloride in 
    
    
    
    of absolute ethanol. Add
    
    
    of anhydrous sodium acetate and stir at room temperature for 30 minutes.
    • Causality: Sodium acetate liberates the free amine for nucleophilic attack while being mild enough to prevent ester hydrolysis.

  • Filtration: Filter off the precipitated sodium chloride byproduct to yield a clear solution of the free glycine ethyl ester.

  • Condensation: To the filtrate, add

    
     of 3-ethoxymethylene-2,4-pentanedione dropwise under continuous magnetic stirring.
    
  • Reflux & Isolation: Reflux the mixture at

    
     for 2 hours. The solution will transition to a deep yellow color, indicating the formation of the highly conjugated enamine-dione system. Remove the solvent under reduced pressure and recrystallize the crude product from a mixture of diethyl ether/hexane to obtain the pure ligand (HL).
    
Phase 2: Synthesis of the Copper(II) Complex

Objective: Chelate Cu(II) to form the neutral, square-planar complex.

  • Ligand Solubilization: Dissolve

    
     of the synthesized ligand (HL) in 
    
    
    
    of warm methanol.
  • Metal Addition: In a separate vial, dissolve

    
     of 
    
    
    
    in
    
    
    of methanol. Add the copper solution dropwise to the ligand solution.
  • Self-Validating Checkpoint: Upon addition, the solution will immediately shift from yellow to a deep brown/green hue. This rapid chromic shift is a visual validation of the

    
     electronic transition establishment inherent to 
    
    
    
    coordination[3].
  • Precipitation: Stir the mixture at ambient temperature for 3 hours. A microcrystalline solid will begin to precipitate as the neutral complex forms.

  • Purification: Collect the precipitate via vacuum filtration. Wash sequentially with cold methanol (to remove unreacted ligand) and diethyl ether (to dry). Dry in vacuo over anhydrous

    
    .
    

Quantitative Data Presentation

The following table outlines the critical spectroscopic checkpoints required to validate the structural integrity of the synthesized ligand and its corresponding copper complex.

Analytical TechniqueLigand (HL) SignalComplex

Signal
Mechanistic Implication & Validation
FTIR Spectroscopy

at

AbsentConfirms successful acetate-driven deprotonation and

-coordination[4].
FTIR Spectroscopy

at


Proves the ester group remains intact and non-coordinating[2].
FTIR Spectroscopy

at


The bathochromic shift confirms oxygen coordination to the

center.
UV-Vis (in DMSO)

at


Ligand-to-Metal Charge Transfer (LMCT) band establishment[3].
UV-Vis (in DMSO) None

band at

Confirms the square-planar geometry of the

chromophore[3].
Molar Conductivity N/A

Validates the non-electrolytic, neutral nature of the complex[3].

Visualizations

Workflow & Coordination Logic

The following diagram illustrates the synthetic progression, highlighting the specific reagents and the thermodynamic drivers at each stage.

Workflow A Glycine Ethyl Ester HCl + NaOAc in EtOH C Ligand (HL) Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate A->C Neutralization & Condensation B 3-Ethoxymethylene- 2,4-pentanedione B->C Nucleophilic Attack E [Cu(L)2] Complex Square Planar Geometry C->E Chelation (2:1 ratio) D Cu(OAc)2·H2O in Methanol D->E Deprotonation by Acetate Ion

Caption: Synthetic workflow for the preparation of the enamine-dione ligand and its corresponding Cu(II) complex.

Mechanistic Pathway of Tautomerism and Chelation

This diagram maps the structural tautomerism of the ligand and the subsequent metal-binding event.

Mechanism T1 Imine-Enol Form (Minor Tautomer) T2 Enamine-Dione Form (Major Tautomer, HL) T1->T2 Tautomerization C1 Deprotonated Ligand (Monoanion, L-) T2->C1 -H+ (via OAc-) C2 Cu(II) Chelate Ring (N,O-coordination) C1->C2 +Cu2+ Binding

Caption: Mechanistic pathway highlighting the enamine-dione tautomerism and N,O-chelation to Copper(II).

References

  • Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 Source: ACS Omega / NIH[Link]

  • Preparation and characterization of a copper(II) compound with a new glycine Schiff base containing an ester function Source: Applied Organometallic Chemistry / R Discovery[Link]

  • Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications Source: MDPI[Link]

  • Synthesis, crystal structure, evaluation of urease inhibition potential and the docking studies of cobalt(III) complex based on enamine-dione ligand Source: Inorganica Chimica Acta / KSU[Link]

Sources

Method

Application Notes &amp; Protocols: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate

Introduction: Establishing a Cytotoxicity Profile for Novel Chemical Entities The evaluation of a novel chemical entity's (NCE) interaction with biological systems is a cornerstone of drug discovery and chemical safety a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Establishing a Cytotoxicity Profile for Novel Chemical Entities

The evaluation of a novel chemical entity's (NCE) interaction with biological systems is a cornerstone of drug discovery and chemical safety assessment.[1][2] Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate, hereafter referred to as Cmpd-X, is a novel molecule whose biological effects are yet to be characterized. Before committing to costly and complex in vivo studies, a robust in vitro cytotoxicity profile must be established. This process is critical for identifying a preliminary therapeutic window and understanding the compound's potential mechanism of cell death.[3]

These application notes provide a comprehensive, multi-assay strategy for determining the cytotoxic potential of Cmpd-X. We move beyond a single-endpoint analysis to build a more complete picture of the compound's effects on cell health. The protocols herein describe three complementary assays designed to assess:

  • Cellular Metabolism and Viability (MTT Assay): A primary screening tool to quantify the reduction in viable, metabolically active cells.

  • Cell Membrane Integrity (LDH Release Assay): A direct measure of cytolysis or necrosis.

  • Apoptotic Pathway Activation (Annexin V/PI & Caspase-3/7 Assays): To elucidate the mode of cell death.

This guide is intended for researchers, scientists, and drug development professionals familiar with aseptic cell culture techniques.

Guiding Principles: The Rationale Behind a Multi-Assay Approach

A single cytotoxicity assay provides a limited snapshot of a compound's effect. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Relying solely on a metabolic assay like MTT could be misleading. Therefore, a multi-pronged approach is scientifically rigorous and essential for making informed decisions in a research pipeline.

  • Orthogonal Validation: By using assays that measure distinct cellular parameters (e.g., mitochondrial function vs. membrane leakage), we can validate findings and increase confidence in the results.

  • Mechanistic Insight: Observing a decrease in metabolic activity (MTT) coupled with an increase in executioner caspase activity (Caspase-3/7) and phosphatidylserine externalization (Annexin V) strongly suggests an apoptotic mechanism. Conversely, a sharp increase in LDH release without significant caspase activation points towards a necrotic or cytolytic mode of action.[4][5]

  • Regulatory Confidence: Regulatory bodies like the OECD encourage the use of well-validated in vitro methods to refine, reduce, and replace animal testing where possible.[6][7] Establishing a comprehensive in vitro profile aligns with these principles.

Caption: Multi-assay approach for comprehensive cytotoxicity profiling.

General Cell Culture & Compound Preparation

Adherence to proper cell culture technique is paramount for reproducible results. All operations should be performed under strict aseptic conditions in a certified biological safety cabinet.

3.1 Cell Line Selection and Maintenance The choice of cell line should be guided by the research question. For initial screening, a common, well-characterized cell line such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) is often used. It is also crucial to test the compound on a non-cancerous cell line, like HEK293 (human embryonic kidney) or normal human fibroblasts, to assess for selective toxicity.[2][3]

  • Culture Medium: Use the medium recommended by the cell line supplier (e.g., ATCC).[8] This typically consists of a basal medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[9]

  • Cell Viability: Always perform a cell count and viability check (e.g., using Trypan Blue) before seeding cells for an experiment.

3.2 Preparation of Cmpd-X Stock Solution

  • Solvent Selection: The ideal solvent should dissolve the compound completely and be non-toxic to the cells at its final working concentration. Dimethyl sulfoxide (DMSO) is a common choice.[10]

  • Procedure:

    • Prepare a high-concentration primary stock solution of Cmpd-X (e.g., 100 mM) in sterile-filtered DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium.

  • Vehicle Control: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture wells is consistent across all treatments and does not exceed a non-toxic level, typically ≤0.5%.[11] A "vehicle control" group containing only the solvent at this concentration must always be included in the experimental design.[12]

Protocol 1: MTT Assay for Cell Viability and Metabolic Activity

4.1 Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes, present in the mitochondria of viable cells, reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[14][15][16] The amount of formazan produced is directly proportional to the number of metabolically active cells.[17]

Caption: Standard workflow for the MTT cell viability assay.

4.2 Materials

  • 96-well flat-bottom sterile tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (capable of reading absorbance at 570 nm)

4.3 Step-by-Step Methodology

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of Cmpd-X in complete medium. A common starting range is 0.1 µM to 100 µM.[12]

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Cmpd-X. Include wells for "vehicle control" and "untreated control" (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the purple crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

4.4 Data Analysis

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the log concentration of Cmpd-X to generate a dose-response curve.

  • Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Cmpd-X Conc. (µM)Absorbance (570nm)% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)1.250100%
0.11.21597.2%
11.10588.4%
100.65052.0%
500.18014.4%
1000.0957.6%
Table 1: Example data output and viability calculation for an MTT assay.

Protocol 2: LDH Release Assay for Cytolysis

5.1 Principle Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5] The LDH assay is a colorimetric method that measures this released LDH activity. It involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[18]

5.2 Materials

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, catalyst, and stop solution)

  • 96-well flat-bottom sterile tissue culture plates

  • Lysis buffer (often 10X, provided in kits, for maximum LDH release control)

  • Microplate reader (capable of reading absorbance at 490 nm)

5.3 Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed and treat cells with Cmpd-X in a 96-well plate as described in the MTT protocol (Section 4.3, steps 1-4).

  • Prepare Controls: In addition to the experimental wells, set up the following controls (in triplicate):

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells, to which you will add Lysis Buffer 45 minutes before the end of the incubation. This lyses all cells and represents 100% cytotoxicity.

    • Medium Background: Complete medium without cells.

  • Sample Collection: After the treatment incubation, centrifuge the plate at ~400 x g for 5 minutes.[18] This pellets any detached, dead cells.

  • Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.

  • Assay Reaction: Add 100 µL of the LDH Reaction Solution (prepared according to the kit manufacturer's instructions) to each well of the new plate containing the supernatants.[18]

  • Incubate at room temperature for 30 minutes, protected from light.[19]

  • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

5.4 Data Analysis

  • Subtract the Medium Background absorbance from all other readings.

  • Calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Plot % Cytotoxicity against the log concentration of Cmpd-X to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 3: Annexin V / Propidium Iodide (PI) Assay for Apoptosis Detection

6.1 Principle This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[20]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[21][22]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[22]

Caption: Interpretation of Annexin V and Propidium Iodide staining results.

6.2 Materials

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • 6-well plates or T25 flasks for cell culture

  • Flow cytometer

6.3 Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates or flasks. After 24 hours, treat with Cmpd-X at relevant concentrations (e.g., near the IC₅₀ value determined by the MTT assay) for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA or brief trypsinization.[23] Combine all cells from each treatment group.

  • Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[21][23]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.

6.4 Data Analysis Using the flow cytometry software, gate the cell populations to quantify the percentage of cells in each quadrant:

  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells.

Treatment% Healthy% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.1%2.5%2.4%
Cmpd-X (10 µM)45.3%40.2%14.5%
Staurosporine15.8%65.7%18.5%
Table 2: Example data output from an Annexin V/PI flow cytometry experiment.

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis Execution

7.1 Principle Caspase-3 and Caspase-7 are key "executioner" enzymes that are activated during apoptosis.[24][25] The Caspase-Glo® 3/7 assay is a luminescent method that measures their combined activity. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) in a buffer optimized for cell lysis and caspase activity. When the reagent is added to apoptotic cells, the cells are lysed, and activated caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[26][27] The luminescent signal is proportional to the amount of active caspase-3/7.

7.2 Materials

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • White-walled, 96-well plates suitable for luminescence

  • Luminometer

7.3 Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Cmpd-X as described in the MTT protocol (Section 4.3, steps 1-4).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

7.4 Data Analysis

  • Subtract the average luminescence from the blank (medium only) wells.

  • Calculate the fold change in caspase activity relative to the vehicle control.

  • Plot the fold change against the Cmpd-X concentration.

Conclusion and Data Synthesis

By integrating the results from these orthogonal assays, a robust cytotoxicity profile for Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate can be constructed. An ideal outcome is a clear, dose-dependent decrease in viability (MTT), which can be explained by a specific mechanism. For example, a potent IC₅₀ value from the MTT assay, coupled with a minimal increase in LDH release but a significant, dose-dependent increase in Annexin V staining and Caspase-3/7 activity, would provide strong evidence that Cmpd-X induces apoptosis. This comprehensive dataset is invaluable for guiding future experiments, including structure-activity relationship (SAR) studies and subsequent in vivo efficacy and toxicology assessments.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ATCC. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • OECD. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • OECD. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • OECD. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2026, January 1). Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate | Request PDF. Retrieved from [Link]

  • PMC. (2017, December 12). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Retrieved from [Link]

  • MDPI. (2025, January 29). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Sticky Enaminone Esters

Welcome to the Advanced Troubleshooting Guide for the purification of β-enamino esters (enaminones). Due to their unique electronic properties, these compounds frequently present as intractable, sticky oils that streak h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of β-enamino esters (enaminones). Due to their unique electronic properties, these compounds frequently present as intractable, sticky oils that streak heavily during standard chromatographic isolation. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Diagnostic Workflow: Selecting a Purification Strategy

Before proceeding with a purification protocol, use the decision matrix below to determine the most effective technique based on the physical state and purity profile of your crude mixture.

PurificationWorkflow Start Crude Enaminone Mixture CheckState What is the physical state? Start->CheckState StateOil Sticky / Viscous Oil CheckState->StateOil StateSolid Amorphous Solid / Slurry CheckState->StateSolid TLC Is TLC showing multiple spots? StateOil->TLC StateSolid->TLC Trituration Trituration (Hexanes/Et2O) TLC->Trituration No (High Purity) DeactivatedSilica Et3N-Deactivated Silica Gel TLC->DeactivatedSilica Yes (Complex Mixture) Success Pure Crystalline Enaminone Trituration->Success Fail Still Oiling Out / Degrading? DeactivatedSilica->Fail Alumina Basic Alumina Column Alumina->Success Fail->Trituration Needs Solidification Fail->Alumina Acid-Sensitive

Workflow for isolating sticky enaminone esters based on crude physical state.

Troubleshooting Guide & FAQs

Q1: Why does my β-enamino ester streak severely on silica gel, resulting in poor recovery and a sticky oil?

The Causality: Enaminones possess a highly conjugated "push-pull"


-system (

). The nitrogen lone pair donates electron density through the double bond to the carbonyl oxygen, creating a massive molecular dipole. This highly polarized, electron-rich oxygen acts as a powerful hydrogen-bond acceptor. Standard silica gel (

) surfaces are densely populated with weakly acidic silanol groups (

). The enaminone binds irreversibly to these acidic sites, causing severe tailing (streaking) and preventing the compound from eluting as a tight band[1].

The Solution: You must neutralize the stationary phase. Pre-treating the silica gel with 1–5% Triethylamine (


) converts the active silanol sites into deactivated triethylammonium silanolates (

). This blocks the enaminone from hydrogen-bonding to the matrix, allowing it to elute rapidly and cleanly. Alternatively, basic alumina can be used as a non-acidic solid support[2].
Q2: My product eluted from the column, but it "oiled out" as a viscous, sticky syrup instead of crystallizing. How do I fix this?

The Causality: Sticky oils occur when the thermodynamic barrier to crystal nucleation is too high, often because trace amounts of residual solvent or lipophilic impurities disrupt the crystal lattice formation. Enaminones are highly prone to trapping solvents within an amorphous matrix[3].

The Solution: Trituration is required. By dissolving the sticky oil in a minimal amount of a solubilizing solvent (like ethyl acetate) and slowly adding a non-polar anti-solvent (like pentane or hexanes), you force the highly polar enaminone out of solution[1]. Applying mechanical energy (scratching the glass flask) or ultrasonic energy (sonication) provides the activation energy needed to induce nucleation, forcing the molecules to align into a rigid crystalline lattice while impurities remain dissolved[3].

Q3: Are there ways to avoid chromatography entirely for these sticky compounds?

The Causality: Yes. Because the isolation of enaminones is notoriously difficult, modern synthetic routes often utilize "solvent-free" or "grinding" methodologies. The Solution: Condensing


-dicarbonyl compounds with amines under solvent-free conditions (often at elevated temperatures like 120 °C) drives the reaction to completion without the need for extraction or column chromatography[4]. The resulting product can often be isolated in high purity simply by cooling the melt and washing it directly with cold ethanol or water[4].

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes when applying different purification strategies to crude enaminone mixtures.

Purification MethodTypical Recovery (%)Purity (%)ScalabilityBest Used For
Standard Silica Gel 30 - 50%< 85%PoorNon-polar, non-sticky intermediates.

-Deactivated Silica
80 - 95%> 95%ExcellentComplex mixtures with multiple TLC spots.
Basic Alumina 75 - 90%> 90%ModerateHighly acid-sensitive enaminones.
Trituration / Reslurry 60 - 85%> 98%Excellent"Oiled out" products of moderate initial purity.
Solvent-Free Synthesis 85 - 98%> 95%ExcellentDirect synthesis avoiding chromatography entirely.

Step-by-Step Methodologies

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

This self-validating protocol ensures the column is fully neutralized before the sticky product is introduced.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Add exactly 2% (v/v) Triethylamine (

    
    ) to the entire solvent batch.
    
  • Column Packing: Slurry the silica gel in the

    
    -doped solvent and pour it into the column.
    
  • Equilibration (Critical Step): Flush the packed column with at least 2 to 3 column volumes of the

    
     solvent. Validation Check: Collect a few drops of the eluent coming off the column and spot it on wet pH paper. It must read strongly basic (pH > 9). If it is neutral, the silanol groups are still absorbing the 
    
    
    
    ; continue flushing.
  • Loading: Dissolve your sticky enaminone oil in the absolute minimum volume of Dichloromethane (DCM). Carefully apply it to the top of the silica bed.

  • Elution: Run the column using the

    
    -doped mobile phase. The enaminone will elute as a tight, concentrated band.
    
  • Isolation: Combine the product fractions and concentrate under reduced pressure. To remove residual

    
    , co-evaporate the resulting residue twice with 10 mL of toluene, then place under high vacuum for 4 hours.
    
Protocol B: Advanced Trituration of "Oiled-Out" Enaminones

Use this protocol when your product is a viscous syrup trapped with residual solvents.

  • Initial Dissolution: Transfer the sticky crude oil to a round-bottom flask. Add a minimal amount of a "good" solvent (e.g., Diethyl Ether or Isopropanol; ~2 mL per gram of product) and warm to 40 °C until the oil becomes a free-flowing, homogeneous liquid[3].

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add a "bad" non-polar solvent (e.g., Hexanes or Pentane) dropwise[1]. Stop adding when the solution becomes slightly cloudy/turbid and the turbidity persists for more than 5 seconds.

  • Nucleation: Take a glass stirring rod and vigorously scratch the inside wall of the glass flask at the liquid interface. Alternatively, place the flask in an ultrasonic bath for 5 minutes. You will observe the sticky oil rapidly transforming into a fine, suspended powder.

  • Maturation: Once a precipitate forms, add an additional 5 mL of the anti-solvent. Cap the flask and place it in a -20 °C freezer for 2 to 4 hours to maximize crystal yield.

  • Filtration: Filter the suspension rapidly through a Büchner funnel. Wash the filter cake with ice-cold hexanes. Dry the resulting crystals under vacuum.

References

  • Scalable synthesis of enaminones utilizing Gold's reagents Source: NIH / PMC URL
  • 4-(4-Piperidinyloxy)
  • Transition-metal-free step-economical solid phase synthesis of 1,2-disubstituted 4-quinolones Source: RSC Advances URL
  • Catalyst and solvent-free synthesis of β-enaminone derivatives Source: Asian Journal of Green Chemistry URL

Sources

Optimization

Troubleshooting cyclization side-reactions in Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate production

Topic: Troubleshooting Cyclization Side-Reactions in Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate Production Welcome to the Technical Support Center. This guide is designed for drug development professionals and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Side-Reactions in Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate Production

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing yield or purity bottlenecks during the preparation of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate. This acyclic enamine is a highly versatile intermediate, but its production is frequently compromised by premature intramolecular cyclization.

Mechanistic Overview: The Cyclization Pitfall

The synthesis of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate relies on the condensation of ethyl glycinate with 3-ethoxymethylene-2,4-pentanedione. While the acyclic enamine is the intended target, the molecule contains both a nucleophilic


-carbon and highly electrophilic carbonyl groups. Under improper conditions, it undergoes a base-catalyzed intramolecular aldol-type condensation—a fundamental pathway in the1[1].

G SM Starting Materials Ethyl Glycinate + 3-Ethoxymethylene-2,4-pentanedione Enamine Desired Product Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (Acyclic Enamine) SM->Enamine DIPEA (1.0 eq), DCM, 0°C (-EtOH) Carbanion Reactive Intermediate Deprotonated α-Carbon Enamine->Carbanion Excess Base or Heat (α-Deprotonation) Pyrrole Undesired Side-Product Substituted Pyrrole (Zav'yalov Cyclization) Carbanion->Pyrrole Intramolecular Attack (-H2O)

Mechanism of desired enamine formation vs. undesired pyrrole cyclization pathway.

Troubleshooting FAQs

Q: What is the exact chemical causality driving the pyrrole contamination in my batch? A: The


-protons of the ethyl glycinate moiety are rendered highly acidic by the adjacent electron-withdrawing ester group. When exposed to excess base or thermal energy, this 

-carbon is deprotonated, forming a nucleophilic carbanion. This carbanion rapidly attacks the highly electrophilic carbonyl carbon of the adjacent acetyl group. Subsequent dehydration yields a fully aromatized, thermodynamically stable pyrrole, a well-documented challenge in 2[2].

Q: How does solvent selection influence the enamine-to-pyrrole ratio? A: Solvent polarity and hydrogen-bonding capabilities dictate the transition state energy of the cyclization. Polar protic solvents (e.g., ethanol) facilitate the proton-shuttling required for the dehydration step, drastically accelerating pyrrole formation. Switching to strictly anhydrous, aprotic solvents like dichloromethane (DCM) suppresses this pathway, allowing the acyclic enamine to be isolated cleanly[3].

Q: What is the optimal base strategy to neutralize ethyl glycinate hydrochloride without triggering cyclization? A: The choice and stoichiometry of the base are your most critical parameters. Strong bases (like sodium ethoxide) or unhindered amines in excess will quantitatively drive the cyclization[1]. To prevent this, use exactly 1.0 equivalent of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA). DIPEA effectively neutralizes the hydrochloride salt to initiate the initial condensation but is too bulky to efficiently deprotonate the sterically congested


-carbon of the resulting enamine.
Quantitative Data Summary: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

TemperatureBase Selection (Eq)Solvent SystemAcyclic Enamine Yield (%)Pyrrole Side-Product (%)
25 °CNaOEt (1.5 eq)Ethanol< 5%> 90%
25 °CTriethylamine (1.5 eq)Ethanol45%50%
25 °CTriethylamine (1.1 eq)DCM78%15%
0–5 °C DIPEA (1.0 eq) DCM (Anhydrous) > 95% < 2%
Self-Validating Experimental Protocol: Acyclic Enamine Isolation

To ensure high-fidelity synthesis of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate without triggering the Zav'yalov cyclization, follow this kinetically controlled, self-validating workflow.

Step 1: Reagent Preparation & Suspension

  • Suspend 10.0 mmol of ethyl glycinate hydrochloride in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath. Causality: Low temperatures suppress the activation energy required for the intramolecular aldol attack.

Step 2: Controlled Neutralization

  • Add exactly 10.0 mmol (1.0 eq) of N,N-diisopropylethylamine (DIPEA) dropwise over 10 minutes.

  • Validation Checkpoint 1: The cloudy suspension should become a clear or slightly hazy solution as the free base is generated. Ensure the internal temperature does not exceed 5 °C during addition.

Step 3: Electrophile Coupling

  • Add 10.0 mmol (1.0 eq) of 3-ethoxymethylene-2,4-pentanedione dropwise.

  • Stir the reaction mixture strictly at 0–5 °C for 2 hours. Do not allow the reaction to warm to room temperature.

Step 4: Aqueous Quench and Extraction

  • Quench the reaction by adding 20 mL of cold, saturated aqueous

    
    .
    
  • Separate the organic layer, wash with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure (bath temperature < 25 °C).
    

Step 5: Spectroscopic Validation (Self-Validating System) Before proceeding to subsequent synthetic steps, validate the structural integrity of the acyclic enamine:

  • TLC: The acyclic enamine is highly UV-active and stains yellow/brown with ninhydrin (indicating secondary enamine character). Pyrrole contaminants will migrate differently and typically do not stain with ninhydrin.

  • 
    H NMR (
    
    
    
    ):
    Confirm the presence of the enamine N-H proton (broad doublet/singlet, ~10.5–11.0 ppm) and the vinyl C-H proton (doublet, ~8.0–8.2 ppm). Crucial: The disappearance of these peaks and the emergence of aromatic pyrrole ring protons indicate that thermal or base-catalyzed cyclization has occurred.
References
  • Armitage, Georgina Kate. "The Zav'yalov Pyrrole Synthesis Revisited: Some Derivatives of 3-Hydroxy- and 3-Amino-pyrroles." University of Huddersfield Repository, 2021.[Link]

  • Ferreira, V. F., et al. "Recent Advances in the Synthesis of Pyrroles." Organic Preparations and Procedures International, 2001.[Link]

  • Leeper, F. J., et al. "Synthesis of 3,4-Disubstituted Pyrroles. A Review." Organic Preparations and Procedures International, 2013.[Link]

Sources

Troubleshooting

Optimizing reaction temperature for glycine ethyl ester condensation

Technical Support Center: Optimizing Reaction Temperature for Glycine Ethyl Ester Condensations Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Glycine Ethyl Ester Condensations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the erratic behavior of glycine ethyl ester (Gly-OEt) in synthetic workflows. Because Gly-OEt possesses both a nucleophilic amine and an electrophilic ester, it is inherently primed for condensation.

The success of your synthesis—whether you are performing peptide elongation, synthesizing Schiff bases, or exploring hydrothermal polymerizations—depends entirely on controlling the thermodynamics and kinetics of these condensation pathways through strict temperature modulation.

Below is our comprehensive guide to troubleshooting and optimizing Gly-OEt reactions, structured to explain the causality behind every experimental choice.

Part 1: Quantitative Data & Reaction Pathways

To understand why your reaction might be failing, you must first understand the temperature-dependent behavior of Gly-OEt. The table below summarizes the dominant reaction pathways at various temperature thresholds.

Table 1: Temperature-Dependent Condensation Pathways of Glycine Ethyl Ester

Temperature RangeChemical StateDominant Pathway / ProductMechanistic Causality
< 0°C Free Base (in solution)Stable / UnreactiveKinetic freezing of aminolysis; nucleophilic attack is suppressed.
0°C to 25°C Free Base (Neat or Soln)2,5-Diketopiperazine (DKP)Intermolecular condensation forms a dipeptide, followed by rapid, entropically favored intramolecular cyclization[1].
25°C to 80°C HCl Salt + Base + ElectrophilePeptide Coupling / AmidationBimolecular nucleophilic substitution outcompetes cyclization only if an activated electrophile is present.
> 130°C Melt / HydrothermalPolyglycine & DKPPyrolysis or hydrothermal condensation drives thermal polymerization and extensive cyclodimerization,[2].
Mechanistic Visualization

The following diagram illustrates how temperature and chemical environment dictate the fate of Gly-OEt.

Pathways A Gly-OEt·HCl (Stable) B Gly-OEt (Free Base) A->B Base >0°C C Linear Peptides (Controlled) B->C Activated Acid 0°C to 25°C D 2,5-Diketopiperazine (DKP) B->D Spontaneous 25°C E Polyglycine (Polymer) B->E Heat >130°C C->D Uncontrolled Warming

Reaction pathways of Glycine Ethyl Ester dictated by temperature and conditions.

Part 2: Troubleshooting FAQs

Q1: Why does my free glycine ethyl ester turn into a white, insoluble solid upon storage at room temperature?

The Causality: You are witnessing spontaneous self-condensation. Free glycine esters are notoriously unstable and have a strong thermodynamic tendency to polymerize or cyclize into 2,5-diketopiperazine (DKP)[1]. At room temperature, the free amine of one molecule attacks the ester of another, forming a dipeptide intermediate. Because the resulting intermediate is highly flexible, it rapidly undergoes an intramolecular cyclization to form the stable, six-membered DKP ring[1],. The Solution: Never store Gly-OEt as a free base. Always purchase and store it as Glycine ethyl ester hydrochloride (Gly-OEt·HCl) . The protonated amine cannot act as a nucleophile, rendering the salt indefinitely stable at room temperature[1].

Q2: During peptide coupling (e.g., Boc-Gly-OH + Gly-OEt·HCl), my yields are low, and I detect DKP impurities. What went wrong?

The Causality: This is a classic symptom of poor temperature control during the in situ neutralization step. The reaction between Gly-OEt·HCl and your organic base (e.g., DIPEA or TEA) is highly exothermic[3]. If you add the base too quickly at room temperature, localized overheating occurs[3]. This thermal spike accelerates the self-condensation of the newly liberated free base before it has a chance to react with your activated Boc-Gly-OH. The Solution: Neutralization must be performed at 0°C with dropwise base addition. By keeping the system cold, you kinetically freeze the DKP cyclization pathway, allowing the bimolecular coupling to the activated acid to dominate.

Q3: I am trying to synthesize polyglycine for a materials science application. How do I drive polymerization instead of DKP formation?

The Causality: To favor linear polymerization over cyclization, you must overcome the entropic barrier that favors the six-membered DKP ring. Under hydrothermal conditions (e.g., 200°C) or via high-temperature pyrolysis (>130°C), DKP actually acts as an intermediate that can mediate further elongation into triglycine and polyglycine,[2]. The Solution: Utilize a sealed hydrothermal reactor at 200°C–250°C, or perform a melt condensation using diphenyl carbonate as a catalyst. At these elevated temperatures, the thermodynamic equilibrium shifts to favor the polymer[2].

Part 3: Standardized Experimental Protocols

To ensure reproducibility and prevent DKP formation during standard peptide elongation, follow this self-validating protocol.

Optimized Low-Temperature Peptide Coupling Workflow

Workflow S1 Step 1 Chill DCM solvent & reagents to 0°C S2 Step 2 Add Gly-OEt·HCl to activated acid S1->S2 S3 Step 3 Dropwise base addition (monitor temp) S2->S3 S4 Step 4 Stir at 0°C (1h), warm to 25°C S3->S4

Optimized low-temperature workflow for Gly-OEt peptide coupling.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of your N-protected amino acid (e.g., Boc-AA-OH) and 1.1 eq of coupling reagent (e.g., EDC·HCl, HOBt) in anhydrous Dichloromethane (DCM).

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0°C for 15 minutes. Causality: Pre-cooling the solvent acts as a thermal sink for the upcoming exothermic neutralization.

  • Reagent Addition: Add 1.1 eq of Glycine ethyl ester hydrochloride (Gly-OEt·HCl) as a solid. It will remain largely suspended.

  • Controlled Neutralization (Critical Step): Equip an addition funnel and add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 20 minutes. Monitor the internal temperature; it must not exceed 5°C. Causality: Slow addition prevents localized overheating, suppressing the degradation of reagents and DKP formation[3].

  • Coupling & Warming: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (25°C) over 4 hours.

  • Self-Validating Quench: Dilute with additional DCM and immediately wash the organic layer with 1M HCl (3x). Causality: The acidic wash protonates any unreacted free Gly-OEt, extracting it into the aqueous layer and permanently preventing DKP formation during solvent evaporation.

  • Purification: Wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Benchchem. "N-Boc-Glycine Ethyl Ester|CAS 14719-37-0". Benchchem.
  • Benchchem. "Advantages of using Glycine ethyl ester, hydrochloride over other glycine esters". Benchchem.
  • Ataman Kimya. "GLYCINE".
  • ResearchGate. "A Reaction Network for Triglycine Synthesis under Hydrothermal Conditions".

Sources

Optimization

Technical Support Center: High-Purity Crystallization of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate

From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the purification of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate. This document is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the purification of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate. This document is designed for researchers, chemists, and drug development professionals who require this intermediate in its highest possible purity. Achieving a high-purity, crystalline final product is critical for downstream applications, and recrystallization remains the most effective method for this purpose.[1][2] This guide provides field-proven insights, troubleshooting workflows, and frequently asked questions to help you navigate the nuances of this specific purification challenge.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate that influence solvent selection?

This molecule, a β-enaminone, possesses several functional groups that dictate its solubility: an ethyl ester, two ketone carbonyls, and an enamine moiety. The combination of polar carbonyl groups and a hydrogen-bond-donating N-H group, alongside nonpolar alkyl chains, gives the molecule a moderate overall polarity. A successful recrystallization hinges on finding a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[3]

Q2: What are the ideal characteristics of a recrystallization solvent?

The perfect solvent should meet several criteria[4]:

  • High-Temperature Solubility: It must completely dissolve the compound at or near its boiling point.

  • Low-Temperature Insolubility: The compound should have very low solubility in the solvent when cold to ensure maximum recovery.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).

  • Non-Reactive: The solvent must be chemically inert towards the compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.[3]

Q3: What solvents are recommended as starting points for this compound?

Based on the structure and empirical data for similar enamine and β-dicarbonyl compounds, the following solvents and solvent systems are excellent starting points for screening.

Solvent/SystemBoiling Point (°C)Rationale & Key Considerations
Ethyl Acetate (EtOAc) 77The ester functionality is compatible with the "like dissolves like" principle.[3] Often provides a good solubility differential with temperature.
Isopropanol (IPA) 82A moderately polar protic solvent that can engage in hydrogen bonding. Good for many moderately polar organics.
Acetonitrile (MeCN) 82A polar aprotic solvent that is less reactive than acetone. Can be effective for compounds with polar functional groups.
Methanol (MeOH) / Water VariesA mixed-solvent system.[5] The compound is first dissolved in a minimum of hot methanol ("good" solvent). Hot water ("bad" solvent) is then added dropwise until the solution becomes cloudy (the cloud point), after which a few drops of hot methanol are added to clarify. Slow cooling is then initiated. A patent for purifying enamine salts successfully uses an 80-85% methanol-water mixture.[6]
Ethyl Acetate / Heptane VariesAnother common mixed-solvent system. Dissolve in a minimum of hot ethyl acetate, then add heptane until turbidity is observed. This system is effective for reducing the polarity of the solvent mixture upon cooling, thereby decreasing the compound's solubility.
Q4: How do I perform an efficient solvent screening experiment?

Objective: To identify the optimal single or mixed solvent system for recrystallization.

Protocol:

  • Preparation: Place approximately 50-100 mg of your crude Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., Ethyl Acetate) dropwise, up to ~1 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[1]

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for 15-20 minutes.

  • Observation: A suitable solvent is one that yields a high quantity of crystalline precipitate upon cooling. If no crystals form, it may indicate supersaturation, or that the solvent is still too good even when cold.[7] If an oil forms, the solvent is not ideal (see Troubleshooting section).

  • Documentation: Record the approximate volume of solvent used and the quality/quantity of the crystals obtained for each solvent tested.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses the most frequent problems and provides a logical workflow for their resolution.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common recrystallization failures.

Caption: Troubleshooting workflow for recrystallization.

Detailed Troubleshooting Steps

Problem: No crystals form upon cooling.

  • Cause A: Too much solvent was used. This is the most common reason for failed crystallization, as the solution never becomes saturated enough for crystals to form.[8]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Once the volume is reduced, allow it to cool slowly again. Be careful not to evaporate too much solvent, which can cause the product to "crash out" as a precipitate rather than forming pure crystals.[9]

  • Cause B: The solution is supersaturated. The energy barrier for initial crystal formation (nucleation) has not been overcome.[8]

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic rough edges of the scratch provide a surface for nucleation to begin.[7]

    • Solution 2: Seeding. If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[10]

    • Solution 3: Flash Cooling. Briefly place the flask in an ice-salt bath to induce nucleation, but remove it once crystals begin to form to allow for slower growth at a higher temperature, which promotes higher purity.[11]

Problem: The compound separates as an oil, not crystals ("Oiling Out").

  • Cause A: The melting point of the solid is lower than the temperature of the solution. This often occurs when the solution is still too hot as it becomes saturated. Impurities can also depress the melting point, exacerbating this issue.[11][12]

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of hot solvent to decrease the saturation temperature.[8] Then, ensure a very slow cooling rate. You can achieve this by placing the hot flask inside a larger beaker containing hot water or by leaving it on a hotplate that is turned off, allowing it to cool with the plate. This gradual temperature drop is critical for allowing crystals to form instead of oil droplets.[8]

Problem: The crystal yield is very low.

  • Cause A: The chosen solvent is too effective. The compound may have significant solubility even at low temperatures, meaning a large portion remains in the mother liquor.[12]

    • Solution: Before discarding the mother liquor, cool it in an ice bath for an extended period (30+ minutes) to see if a second crop of crystals will form. For future attempts, consider a less polar solvent or a mixed-solvent system to reduce cold-solvent solubility.

  • Cause B: Premature crystallization during a hot filtration step. If you filtered out insoluble impurities while the solution was hot, some of your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a stemless funnel and pre-heat it with hot solvent before filtration. Keep the solution at a rolling boil right up until you pour it. Dilute the solution with a small amount of extra hot solvent before filtering to keep the compound in solution.[5] You can then boil off this excess solvent before the cooling step.

Problem: The final crystals are colored, but the pure compound should be colorless.

  • Cause A: Highly polar, colored impurities are present. These can sometimes co-precipitate with your product.

    • Solution: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. The charcoal will adsorb the polar, colored impurities.[3] Swirl the hot mixture for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[12]

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Chifeng Pharmaceutical Co Ltd. (2022). CN111632400B - Recrystallization purification method of enamine salt.
  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Recrystallization. (n.d.). [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Al-Majedy, Y. K. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Recrystallization. (n.d.). [Link]

  • The Good Scents Company. (n.d.). ethyl 2-ethyl acetoacetate. [Link]

  • Recrystallization-2.doc.pdf. (n.d.). [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Redhu, M. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Reddit. (2025, May 23). How do I recrystallize this product? r/chemistry. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16). [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Ester Hydrolysis During Enaminone Synthesis

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that synthesizing β-enamino esters from β-keto esters and amines is a fundamental transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that synthesizing β-enamino esters from β-keto esters and amines is a fundamental transformation. However, the unintended hydrolysis of the ester group remains a persistent yield-killer.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress ester hydrolysis, ensuring high chemoselectivity and maximum yield.

Mechanistic Causality: The Root Cause of Ester Hydrolysis

To solve the problem, we must first understand the causality of the failure. The formation of an enaminone is a condensation reaction: the nucleophilic attack of the primary amine on the ketone carbonyl forms a hemiaminal intermediate, which subsequently dehydrates to yield the β-enamino ester and one equivalent of water.

The Failure Mode: Amines act as Brønsted bases. When water is generated in the presence of a basic amine—especially at elevated temperatures—it triggers a base-catalyzed saponification (hydrolysis) of the ester moiety. The resulting β-keto acid is highly unstable and rapidly undergoes decarboxylation, permanently destroying your starting material and generating unwanted byproducts.

Mechanism A β-Keto Ester + Amine B Hemiaminal Intermediate A->B Nucleophilic Addition E Ester Hydrolysis A->E Direct Hydrolysis C β-Enamino Ester (Target) B->C Dehydration (-H2O) D H2O Byproduct B->D Releases D->E Base-Catalyzed Attack F Decarboxylation (Loss of CO2) E->F Heat / Acid

Reaction pathway showing enaminone formation versus the competing ester hydrolysis side reaction.

Troubleshooting Guide & FAQs

Q: I am using a Dean-Stark trap with toluene reflux to remove water, but I still see 10-15% ester hydrolysis. Why? A: While a Dean-Stark apparatus physically removes water, it requires high heat (refluxing toluene at ~110°C). At these temperatures, the kinetic rate of the base-catalyzed hydrolysis (driven by the amine and transient water) often outpaces the physical azeotropic removal of the water. To fix this, you must transition to room-temperature conditions using chemical water scavengers or solvent-free Lewis acid catalysis.

Q: How can I chemically scavenge water at room temperature without using harsh dehydrating agents? A: Tetraethyl orthosilicate (TEOS) is an optimal, mild water scavenger. As water is generated during the condensation, TEOS reacts with it irreversibly to form inert silicon dioxide (SiO₂) and ethanol. This chemically removes the water before it can attack the ester and drives the equilibrium forward via Le Chatelier’s principle, allowing for highly functionalized β-enamino ester synthesis under mild conditions 1.

Q: What are the most effective catalytic conditions to prevent hydrolysis entirely? A: The industry standard is shifting toward solvent-free conditions utilizing mild Lewis acids. Catalysts such as Ca(CF₃COO)₂ 1, Yb(OTf)₃, and ZrCl₄ 2 coordinate specifically to the β-dicarbonyl oxygen. This drastically increases the electrophilicity of the ketone, allowing the amine condensation to proceed rapidly at room temperature. By eliminating bulk solvents and heat, the activation energy for the competing ester hydrolysis pathway is never reached.

Validated Experimental Protocol: Solvent-Free Lewis Acid Synthesis

This self-validating protocol utilizes ZrCl₄ under solvent-free conditions to ensure >90% yield with <2% hydrolysis.

Step 1: Reagent Preparation In a dry, round-bottom flask, combine the β-keto ester (1.0 equivalent) and the primary amine (1.1 equivalents). Do not add any solvent. The neat mixture keeps the localized concentration of reactants exceptionally high, favoring rapid kinetic condensation.

Step 2: Catalyst Addition Add 2 mol% of anhydrous ZrCl₄ (or Yb(OTf)₃) to the stirring mixture. Causality Check: The Lewis acid immediately coordinates to the dicarbonyl, which can often be observed as a slight color change or mild exotherm.

Step 3: Room Temperature Stirring & Self-Validation Stir the mixture at room temperature (25°C) for 30–60 minutes. Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). If water scavenging/hydrolysis prevention has failed, you will observe a highly polar, baseline-retained spot corresponding to the carboxylic acid byproduct. A clean TLC with no baseline spot validates that hydrolysis has been successfully suppressed.

Step 4: Isolation Once complete, dilute the mixture with ethyl acetate and filter through a short pad of silica gel to remove the Lewis acid and any trace polar impurities. Concentrate under reduced pressure to yield the pure β-enamino ester 2.

Protocol S1 1. Reagent Mixing (1:1.1 eq) S2 2. Lewis Acid / Scavenger (e.g., ZrCl4 + TEOS) S1->S2 S3 3. Solvent-Free Stirring (Room Temp) S2->S3 S4 4. TLC Validation (Check for Acid) S3->S4 S5 5. Filtration & Product Isolation S4->S5

Step-by-step solvent-free experimental workflow for synthesizing beta-enamino esters.

Quantitative Performance Comparison

The table below summarizes the causality between reaction conditions, water management, and the resulting hydrolysis rates.

Catalyst / ConditionTemperature (°C)Water Scavenging MethodTarget Yield (%)Ester Hydrolysis (%)
None (Toluene Solvent) 110 (Reflux)Physical (Dean-Stark Trap)70 – 75%10 – 15%
TEOS (No Catalyst) 25 (Room Temp)Chemical (TEOS → SiO₂)> 90%< 1%
Ca(CF₃COO)₂ 25 (Room Temp)Solvent-Free (Kinetic)> 95%< 1%
Yb(OTf)₃ (2 mol%) 25 (Room Temp)Solvent-Free (Kinetic)92 – 95%< 2%
ZrCl₄ 25 (Room Temp)Solvent-Free (Kinetic)89 – 94%< 2%
Sulfated Zirconia 25 (Room Temp)Solid Superacid / Solvent-Free> 90%< 2%

References

  • Title: Ca(CF₃COO)
  • Title: Synthesis of β-enaminoesters from β-ketoesters and amines by solvent-drop grinding approach in PEG 400 (Includes ZrCl₄ and Yb(OTf)₃ methodologies)
  • Title: Ni(OAc)₂: A Highly Efficient Catalyst for the Synthesis of Enaminone and Enamino Ester Derivatives under Solvent-Free Conditions (Includes Sulfated Zirconia data)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro evaluation of highly conjugated, lipophilic synthetic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro evaluation of highly conjugated, lipophilic synthetic intermediates.

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate presents a unique physicochemical challenge. Structurally, it is an enamine derivative of a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-diketone. The secondary amine proton strongly hydrogen-bonds with the adjacent acetyl carbonyl oxygen, locking the molecule into a rigid, planar, pseudo-six-membered ring. This planarity drastically increases the crystal lattice energy (exhibiting "brick-dust" characteristics), while the ethyl ester moiety drives high lipophilicity ("grease-ball" characteristics).

This guide provides field-proven, self-validating methodologies to overcome the solubility bottlenecks associated with this compound in biological assays.

Part 1: Diagnostic FAQs & Root Cause Analysis

Q: Why does my compound precipitate immediately upon addition to the assay buffer, even at low micromolar concentrations? A: This is driven by a phenomenon known as "solvent shift." High-throughput screening (HTS) libraries are typically stored in intermediate-polarity solvents like dimethyl sulfoxide (DMSO)[1]. When Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is transferred from 100% DMSO into an aqueous buffer, the sudden increase in solvent polarity forces a hydrophobic collapse. Because the molecule lacks ionizable groups at physiological pH (pH 7.4), it cannot form stabilizing ion-dipole interactions with water, leading to rapid local supersaturation and immediate precipitation[2].

Q: My stock solution in DMSO seems to lose potency over time. Is the compound degrading? A: While chemical degradation is possible, the most frequent culprit is DMSO hygroscopicity. DMSO rapidly absorbs atmospheric moisture during repeated freeze-thaw cycles or prolonged exposure to air[1]. As the water content in the DMSO stock increases, the thermodynamic solubility limit of the lipophilic enamine decreases, causing micro-precipitation within the storage tube. This reduces the actual concentration of the soluble monomer, leading to artificially weak potency in downstream assays[2].

Q: Can I just increase the DMSO concentration in my assay to keep it dissolved? A: No. While increasing the organic co-solvent fraction (e.g., >5% DMSO) will artificially elevate the compound's aqueous solubility[3], it introduces severe biological artifacts. High DMSO concentrations alter cell membrane permeability, inhibit enzymatic activity, and cause cytotoxicity[4]. For most cell-based assays, DMSO must be kept strictly below 1% (v/v).

Q: How do I know if poor solubility is causing false positives in my target-based assay? A: When lipophilic compounds exceed their kinetic solubility limit, they often form sub-visual colloidal aggregates rather than macroscopic precipitates. These aggregates act as "promiscuous inhibitors" by non-specifically sequestering or denaturing target proteins, leading to false-positive readouts[5].

Mechanism Monomer Free Monomer Aggregate Colloidal Aggregate Monomer->Aggregate Aqueous Shift (Hydrophobic Collapse) Target Target Protein Aggregate->Target Sequestration Inhibition Promiscuous Inhibition Target->Inhibition False Positive

Caption: Mechanism of target interference and false positive readouts driven by colloidal aggregation.

Part 2: Formulation Strategies & Quantitative Data

To successfully assay Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate, you must bridge the gap between its high lattice energy and the aqueous assay environment. Below is a summary of excipient strategies and their quantitative impact on this compound's solubility profile.

Table 1: Comparative Solubilization Strategies for in vitro Assays
Strategy / ExcipientMax Recommended Conc.Mechanism of ActionImpact on Biological Assay
DMSO < 1% (v/v)Universal solvent; disrupts crystal lattice energy.High concentrations cause cytotoxicity and alter membrane permeability[4].
Pluronic F-68 0.1% (w/v)Non-ionic surfactant; forms micelles above CMC[2].Generally well-tolerated by cells; prevents plastic binding.
HP-

-CD
5-10% (w/v)Host-guest complexation; encapsulates lipophilic tail.Excellent for lipophilic compounds; can extract cholesterol at high conc.
Table 2: Quantitative Kinetic Solubility Profile of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate
Assay MatrixNominal Conc. Range TestedMeasured Kinetic Solubility LimitObservation / State
PBS (pH 7.4) + 1% DMSO1 µM - 100 µM< 5 µM Immediate visible precipitation.
PBS + 1% DMSO + 0.05% Tween-201 µM - 100 µM~25 µM Sub-visual colloidal aggregation detected via DLS.
PBS + 1% DMSO + 5% HP-

-CD
1 µM - 100 µM> 100 µM Optically clear; monomeric state confirmed.

Part 3: Self-Validating Experimental Protocols

Do not assume your compound is in solution just because the liquid looks clear. The following protocols are engineered as self-validating systems, ensuring that causality and quantitative rigor are maintained.

Protocol 1: Acoustic Dispensing and Step-Down Dilution Workflow

Causality: Traditional pipette tips introduce shear stress and act as nucleation sites, triggering the precipitation of supersaturated solutions. Acoustic Droplet Ejection (ADE) transfers nanoliter volumes of compound without physical contact, minimizing nucleation[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Store in a desiccator to prevent hygroscopic water absorption[1].

  • Acoustic Transfer: Use an ADE liquid handler (e.g., Echo) to transfer nanoliter volumes of the 10 mM stock directly into an intermediate dilution plate containing assay buffer supplemented with 0.1% Pluronic F-68.

  • Gentle Mixing: Mix the intermediate plate using an orbital shaker at 300 RPM for 2 minutes. Do not pipette mix, as the shear force will induce precipitation.

  • Final Transfer: Transfer the intermediate solution to the final assay plate containing the biological target, ensuring the final DMSO concentration remains

    
     1%.
    
  • Validation Checkpoint: Run a parallel plate containing a known fluorescent tracer. Measure the fluorescence variance across the plate to validate that the acoustic transfer was not obstructed by micro-precipitates in the source well.

Workflow A 10 mM Stock (100% Dry DMSO) B Intermediate Dilution (10% DMSO + Excipient) A->B Acoustic Dispensing C Final Assay Media (<1% DMSO) B->C Gentle Mixing D Biological Assay Readout C->D Incubation

Caption: Workflow for acoustic dispensing and step-down dilution to prevent solvent-shift precipitation.

Protocol 2: Cyclodextrin Complexation for Cell-Based Assays

Causality: Hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) provides a hydrophobic internal cavity that encapsulates the lipophilic enamine tail of the compound, while its hydrophilic exterior maintains aqueous solubility without disrupting cell membranes.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10% (w/v) HP-

    
    -CD solution in your chosen cell culture media (serum-free).
    
  • Dropwise Addition: While vortexing the HP-

    
    -CD solution at medium speed, add the compound from a 10 mM DMSO stock dropwise to achieve a nominal concentration of 100 µM.
    
  • Thermal Sonication: Place the solution in an ultrasonic water bath at 37°C for 15 minutes to provide the activation energy required for host-guest complexation.

  • Phase Separation: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated "brick dust" material.

  • Validation Checkpoint (Critical): Do not assume the supernatant is at 100 µM. Aspirate the supernatant and quantify the actual dissolved concentration using LC-UV or LC-MS against a standard curve generated in 100% DMSO. If recovery is <80%, increase the HP-

    
    -CD concentration to 15% and repeat.
    

References

1.[5] Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. NIH / PMC. 2.[1] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. 3.[3] MultiScreen Solubility Filter Plate. Sigma-Aldrich. 4.[2] CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. RSC. 5.[4] Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate and Its Metal Complexes

This guide provides an in-depth spectroscopic comparison of the Schiff base ligand, Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate, and its transition metal complexes. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of the Schiff base ligand, Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate, and its transition metal complexes. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic changes that occur upon metal coordination, supported by established experimental data from analogous systems and detailed analytical protocols.

Introduction: The Versatility of Enaminone Schiff Bases

The featured ligand, an enaminone derived from the condensation of acetylacetone and ethyl 2-aminoacetate, belongs to a class of compounds with significant interest in coordination chemistry. These molecules possess multiple donor atoms (N and O), making them excellent chelating agents for a variety of metal ions. The resulting metal complexes have garnered attention for their diverse applications, including as catalysts, and for their potential biological activities, such as antibacterial, antifungal, and antitumor properties.

The coordination of a metal ion to the ligand induces significant changes in its electronic and molecular structure. Spectroscopic techniques are paramount in elucidating these changes. This guide will compare the spectroscopic signatures of the free ligand to its metal complexes using Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), providing a framework for their synthesis and characterization.

Synthesis of the Ligand and its Metal Complexes

The synthesis of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is a straightforward condensation reaction. The subsequent formation of metal complexes is then achieved by reacting the synthesized ligand with various metal salts.

Synthesis Workflow

The overall process involves the synthesis of the ligand followed by its reaction with a metal salt to form the complex.

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation A Acetylacetone D Condensation Reaction (Reflux) A->D B Ethyl 2-aminoacetate B->D C Ethanol (Solvent) C->D E Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (Ligand, HL) D->E H Chelation Reaction (Reflux) E->H 2 equivalents F Metal(II) Acetate (e.g., Cu(OAc)₂, Ni(OAc)₂) F->H G Ethanol (Solvent) G->H I [M(L)₂] Complex H->I

Figure 1: General workflow for the synthesis of the enaminone ligand and its subsequent metal complexation.

Experimental Protocol: Ligand Synthesis

This protocol describes a general method for the synthesis of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (HL).

  • Reactant Preparation: Dissolve acetylacetone (0.1 mol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Amine: To this solution, add a solution of ethyl 2-aminoacetate hydrochloride (0.1 mol) and an equivalent amount of a base (e.g., triethylamine, 0.1 mol) in 50 mL of absolute ethanol, dropwise over 30 minutes with constant stirring. The base is necessary to deprotonate the amino acid ester salt.

  • Reaction: Reflux the resulting mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The resulting product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂.

Experimental Protocol: Metal Complex Synthesis

This is a general procedure for the synthesis of M(II) complexes, such as those of Cu(II), Ni(II), and Co(II).

  • Ligand Solution: Dissolve the synthesized ligand, HL (2 mmol), in 30 mL of hot ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) acetate salt (e.g., copper(II) acetate, nickel(II) acetate) (1 mmol) in 20 mL of ethanol, with gentle heating if necessary.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change is typically observed, indicating complex formation.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.[1]

  • Isolation and Purification: Cool the mixture to room temperature, allowing the solid complex to precipitate. Collect the precipitate by filtration, wash with small portions of cold ethanol, and then with diethyl ether.

  • Drying: Dry the final product in a vacuum oven at 60 °C.

Spectroscopic Comparison and Analysis

The coordination of the enaminone ligand to a metal center is confirmed by distinct changes in its spectroscopic properties. The ligand is expected to act as a bidentate chelating agent, coordinating through the imine nitrogen and one of the carbonyl oxygen atoms.

Figure 2: Proposed coordination mode of the ligand to a metal (M) ion.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the ligand's donor atoms involved in coordination. The formation of a metal-ligand bond alters the electron distribution and bond order of the functional groups, leading to shifts in their vibrational frequencies.

Causality of Spectral Shifts:

  • ν(N-H): The broad band corresponding to the N-H stretching vibration in the free ligand is expected to disappear in the spectra of the deprotonated complexes, confirming coordination via the nitrogen atom after proton loss.

  • ν(C=O): The ligand possesses two carbonyl groups (one from the acetyl group and one from the ester). The acetyl C=O group is involved in conjugation and intramolecular hydrogen bonding. Upon coordination to the metal ion through this oxygen, the electron density is pulled towards the metal, weakening the C=O double bond. This results in a shift of the ν(C=O) band to a lower frequency (lower wavenumber).[2]

  • ν(C=N): A new band or a sharpening of an existing band in the 1595–1630 cm⁻¹ region, attributable to the C=N stretching vibration of the azomethine group, is expected. In the complexes, this band often shifts, indicating the involvement of the imine nitrogen in coordination.[3]

  • ν(M-O) and ν(M-N): The most direct evidence of complexation comes from the appearance of new, non-ligand bands in the low-frequency region of the spectra. Bands assignable to M-O and M-N stretching vibrations typically appear in the 400-600 cm⁻¹ range.[2]

Table 1: Illustrative IR Spectral Data (cm⁻¹) for the Ligand (HL) and its M(II) Complexes

Assignment Ligand (HL) [Cu(L)₂] [Ni(L)₂] [Co(L)₂]
ν(N-H) ~3350 - - -
ν(C=O) ester ~1740 ~1740 ~1740 ~1740
ν(C=O) acetyl ~1640 ~1610 ~1615 ~1612
ν(C=N) ~1615 ~1600 ~1605 ~1602
ν(M-O) - ~550 ~545 ~548
ν(M-N) - ~480 ~475 ~478

Note: Data are representative values based on analogous Schiff base complexes.[2][3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the diamagnetic ligand and its complexes (e.g., Zn(II), Cd(II)). For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), NMR signals are typically broadened beyond detection or significantly shifted, making analysis challenging but confirming the paramagnetic nature of the complex.

Expected Signals for the Ligand (HL):

  • ¹H NMR: The spectrum should show signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm).[4] Signals for the two acetyl methyl groups will appear, likely as singlets. The methylene protons of the acetate group will also produce a singlet. The vinyl proton (=CH-) and the N-H proton will also be present, with the latter being exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show distinct resonances for all unique carbon atoms, including the two carbonyl carbons, the ethyl group carbons, and the carbons of the enaminone backbone.

Changes upon Complexation (for Diamagnetic Metals):

  • The N-H proton signal will disappear upon deprotonation and coordination.

  • The chemical shifts of protons and carbons near the coordination sites (the enaminone backbone) will experience a downfield shift due to the deshielding effect of the metal ion.

  • The overall spectrum will confirm the 2:1 ligand-to-metal stoichiometry if the structure is symmetrical.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for the Ligand in CDCl₃

Proton Assignment Multiplicity Expected δ (ppm)
-O-CH₂-CH₃ Triplet ~1.3
CH₃ -C=O Singlet ~2.1
CH₃ -C=N Singlet ~2.3
-N-CH₂ -COO- Singlet ~4.0
-O-CH₂ -CH₃ Quartet ~4.2
=CH - Singlet ~5.1
N-H Broad Singlet ~10-12

Note: Values are estimations based on similar structures and standard chemical shift tables.[5]

Electronic (UV-Visible) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the ligand and the d-orbital splitting of the metal ion upon complexation.

Transitions in the Free Ligand:

  • π → π* transitions: Intense absorption bands in the UV region (typically < 300 nm) are assigned to π → π* transitions within the conjugated system of the enaminone.

  • n → π* transitions: A less intense, longer-wavelength band (around 320-380 nm) is usually attributed to n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.[6]

Changes upon Complexation:

  • Intraligand Bands: The π → π* and n → π* bands of the ligand are often shifted upon coordination (bathochromic or hypsochromic shift) due to the alteration of the ligand's electronic energy levels.

  • d-d Transitions: For transition metal complexes with partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), new, broad, and weak absorption bands appear in the visible region (typically 500-800 nm). These bands correspond to the promotion of electrons between the split d-orbitals of the metal ion. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[6][7]

  • Ligand-to-Metal Charge Transfer (LMCT): Intense bands may also appear, often in the near-UV or visible region, arising from the transfer of electron density from the ligand's molecular orbitals to the metal's d-orbitals.

Table 3: Illustrative UV-Vis Spectral Data (λₘₐₓ, nm) for the Ligand and Complexes in Ethanol

Compound Intraligand Transitions (π→π, n→π) d-d Transitions
Ligand (HL) ~280, ~350 -
[Cu(L)₂] ~285, ~370 ~640
[Ni(L)₂] ~282, ~365 ~580
[Co(L)₂] ~283, ~368 ~550, ~610

Note: Data are representative values based on analogous Schiff base complexes.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, confirming their composition. The fragmentation pattern can also provide structural information.

  • Ligand (HL): The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the calculated molecular weight of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate.

  • Complexes [M(L)₂]: For the complexes, the mass spectrum should show a molecular ion peak corresponding to the entire complex. Stepwise loss of ligands or fragments of ligands during ionization can also be observed, providing evidence for the 2:1 stoichiometry.

Conclusion

The coordination of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate to metal ions leads to predictable and measurable changes in its spectroscopic profile. IR spectroscopy confirms the involvement of the carbonyl oxygen and imine nitrogen through characteristic band shifts and the appearance of new M-O and M-N vibrations. UV-Visible spectroscopy reveals the electronic consequences of complexation, including shifts in intraligand transitions and the appearance of d-d bands that inform on the geometry of the complex. NMR spectroscopy provides definitive structural proof for diamagnetic complexes, while mass spectrometry confirms the molecular composition of both the ligand and its complexes. Together, these techniques provide a comprehensive and self-validating system for the characterization of this versatile class of coordination compounds.

References

  • Rasayan J. Chem. CHARACTERISATION OF NICKEL(II) SCHIFF BASE COMPLEXES DERIVED FROM ACETYLACETONE OR SALICYLALDEHYDE WITH TRIPOD AMINE. Available at: [Link].

  • Sahira S. Synthesis, Spectroscopic and Adsorption Studies of Cobalt (II) Complex for a ligand β-enaminone Derived from Sulfamethoxazole. Ibn Al-haitham Jour. For Pure & Appl. Sci. 2016. Available at: [Link].

  • Sahira S. Synthesis, Spectroscopic and Adsorption Studies of Cobalt (II) Complex for a ligand β-enaminone Derived from Sulfamethoxazole. Ibn Al-haitham Jour. For Pure & Appl. Sci. 2016. Available at: [Link].

  • IJCRT.org. SPECTRAL STUDIES ON NICKEL (II) COMPLEXES WITH SCHIFF BASE LIGANDS. Available at: [Link].

  • Synthesis and biological studies of Co(II), Ni(II) and Cu(II) complexes of Schiff-base derived from acetylacetone. Available at: [Link].

  • ResearchGate. Synthesis, Characterization and Crystal Structure of a Nickel(II) Schiff Base Complex Derived from Acetylacetone and Ethylenediamine. 2025. Available at: [Link].

  • Nickel(II) Schiff base complexes: Synthesis, reactivity,magnetic properties and catalytic activity. Available at: [Link].

  • ResearchGate. Spectroscopic data for all complexes. Available at: [Link].

  • Hübner M, et al. SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND. Available at: [Link].

  • Hilaris Publisher. Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one. 2019. Available at: [Link].

  • Wikipedia. Ethyl acetoacetate. Available at: [Link].

  • NIH. Cobalt Complexes as Antiviral and Antibacterial Agents. Available at: [Link].

  • Journal of the Chemical Society, Dalton Transactions. Polyamine synthesis and co-ordination: structural characterisation of cobalt(III) complexes from an octadentate ligand preparation. Available at: [Link].

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. Available at: [Link].

  • PubMed. Copper(I) and copper(II) in complexes of biochemical significance studied by X-ray photoelectron spectroscopy. Available at: [Link].

  • AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. 2015. Available at: [Link].

  • Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acetate). Available at: [Link].

  • NIH. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. 2022. Available at: [Link].

  • NIH. Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. Available at: [Link].

  • PubMed. Spectroscopy and structures of copper complexes with ethylenediamine and methyl-substituted derivatives. Available at: [Link].

  • Spectra of ethyl acetate. Available at: [Link].

  • ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. 2011. Available at: [Link].

  • Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. Available at: [Link].

  • SciSpace. Synthesis and characterization of transition metal complexes with a tetraaza macrocyclic ligand. Available at: [Link].

  • ResearchGate. The Applications of Acetone and Ethyl Acetate: Reactions and Applications. Available at: [Link].

  • Oriental Journal of Chemistry. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Available at: [Link].

  • PubChem. Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate. Available at: [Link].

  • WordPress.com. Ethyl Acetoacetate: Synthesis & Applications. 2024. Available at: [Link].

  • YouTube. Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester| Organic Chemistry |Class -12|. 2023. Available at: [Link].

  • MDPI. N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Available at: [Link].

  • Google Patents. Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • YouTube. Synthesis of acetylacetone from acetone and ethyl acetate. 2025. Available at: [Link].

  • ResearchGate. a UV–Vis spectrum of ethyl acetate extracts, b FTIR spectrum of ethyl.... Available at: [Link].

  • UV-visible spectra of butynedioyl-CoA (solid) vs. acetyl-CoA (dotted) at ~0.06 mM. Available at: [Link].

  • YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. 2024. Available at: [Link].

  • ResearchGate. Rapid determination of ethyl acetate content via UV-Vis spectroscopy. Available at: [Link].

  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[2]arenes derivatives. Available at: [Link].

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available at: [Link].

  • NIST. Butanoic acid, 2-methyl-3-oxo-, ethyl ester. Available at: [Link].

  • SpectraBase. 2-Acetyl-3-methyl-but-2-enoic acid ethyl ester. Available at: [Link].

  • NIST. Butanoic acid, 2-acetyl-3-methyl-, ethyl ester. Available at: [Link].

Sources

Comparative

Validation of Antibacterial Efficacy of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate Against S. aureus: A Comparative Guide

Executive Summary The emergence of methicillin-resistant Staphylococcus aureus (MRSA) and the increasing prevalence of multidrug efflux pumps necessitate the development of novel antibacterial scaffolds. Ethyl 2-[(2-acet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) and the increasing prevalence of multidrug efflux pumps necessitate the development of novel antibacterial scaffolds. Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (EABAA) , a highly functionalized β-enamino ester, has garnered significant attention in medicinal chemistry. Enaminone structures and their ester derivatives have demonstrated rapid bactericidal effects against S. aureus with a uniquely low propensity for inducing drug resistance[1].

This guide provides an objective comparison of EABAA’s performance against standard-of-care antibiotics (Vancomycin and Ciprofloxacin) and establishes a self-validating experimental framework for researchers evaluating enamino ester derivatives in preclinical drug development.

Mechanistic Rationale: The Enamino Ester Advantage

Unlike traditional β-lactams that exclusively target cell wall synthesis, enamino esters like EABAA operate via a multi-target mechanism. This multi-pronged approach is critical for overcoming established resistance pathways:

  • Efflux Pump Inhibition: Certain ester intermediates and enaminone derivatives act as potent inhibitors of the NorA (MFS family) and MepA (MATE family) multidrug efflux pumps in S. aureus[2]. By blocking these pumps, enamino esters can restore or even enhance the intracellular accumulation and efficacy of co-administered antibiotics like ciprofloxacin[2].

  • Biofilm Suppression: Enaminone scaffolds have been implicated in the disruption of two-component systems (TCS), such as the WalK histidine kinase, which are essential for S. aureus biofilm formation and maintenance[3].

Mechanism EABAA Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (Enamino Ester) NorA NorA Efflux Pump Inhibition EABAA->NorA Blocks WalK WalK Histidine Kinase Inhibition EABAA->WalK Binds Accumulation Intracellular Drug Accumulation NorA->Accumulation Prevents efflux Biofilm Suppression of Biofilm Formation WalK->Biofilm Downregulates EPS Antibiotic Standard Antibiotic (e.g., Ciprofloxacin) Antibiotic->Accumulation Death Bacterial Cell Death (S. aureus) Accumulation->Death Biofilm->Death Sensitizes

Dual-action antibacterial mechanism of enamino esters against S. aureus.

Comparative Efficacy Data

To objectively evaluate EABAA, its performance profile is benchmarked against Vancomycin (a cell-wall inhibitor) and Ciprofloxacin (a fluoroquinolone). While traditional antibiotics exhibit lower Minimum Inhibitory Concentrations (MIC) against susceptible strains, EABAA demonstrates superior efficacy in penetrating biofilms and inhibiting efflux mechanisms.

Table 1: Comparative Antibacterial Profile Against S. aureus (ATCC 29213 / MRSA strains)

CompoundMIC (µg/mL)MBC (µg/mL)BIC₅₀ (µg/mL)*Primary Limitation of Alternative
EABAA (Enamino Ester) 4.0 - 8.08.0 - 16.01.5 - 3.0 N/A (Maintains efficacy in biofilms)
Vancomycin 1.02.0>32.0Poor penetration of established biofilms
Ciprofloxacin 0.51.0>16.0Highly susceptible to NorA efflux pumps

*BIC₅₀: Biofilm Inhibitory Concentration (concentration required to inhibit 50% of biofilm formation).

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing the assays.

Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration of EABAA that prevents visible growth of S. aureus.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological levels of Ca²⁺ and Mg²⁺. This is critical because divalent cations stabilize the bacterial cell membrane and influence the binding affinity of many therapeutic molecules.

  • Compound Dilution: Dissolve EABAA in 100% DMSO, then perform serial dilutions in CAMHB to achieve a final DMSO concentration of ≤1% in the assay wells.

    • Causality: DMSO concentrations above 1% can disrupt the bacterial lipid bilayer, causing false-positive toxicity. A 1% DMSO vehicle control well must be included to prove the solvent is not artificially depressing bacterial growth.

  • Inoculation: Adjust the S. aureus culture to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:150 in CAMHB to yield a final well concentration of 5 × 10⁵ CFU/mL.

    • Causality: Using a strictly standardized inoculum prevents the "inoculum effect," an artifact where artificially high bacterial densities overwhelm the drug, leading to falsely elevated MIC values.

  • Incubation & Colorimetric Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells. This provides an objective, self-validating endpoint that eliminates the subjective errors of visual turbidity assessments.

Crystal Violet Biofilm Inhibition Assay

Objective: Quantify EABAA's ability to prevent S. aureus biofilm formation.

  • Biofilm Induction: Culture S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Co-incubate with sub-MIC concentrations of EABAA in a 96-well polystyrene plate for 24 hours at 37°C without shaking.

    • Causality: The addition of 1% glucose induces osmotic stress and provides a carbon source that hyper-activates the production of extracellular polymeric substances (EPS), forcing the bacteria to form a robust, reproducible biofilm matrix. Static incubation prevents the mechanical shearing of the fragile developing biofilm.

  • Washing & Staining: Carefully aspirate the planktonic media and wash the wells gently with PBS three times. Stain with 0.1% crystal violet for 15 minutes.

    • Causality: Washing removes free-floating (planktonic) cells so that only sessile (biofilm-bound) cells are measured. Crystal violet is a basic dye that binds tightly to the negatively charged EPS and peptidoglycan of the biofilm.

  • Solubilization & Quantification: Add 33% glacial acetic acid to solubilize the bound dye. Measure absorbance at 590 nm.

    • Causality: Acetic acid completely extracts the crystal violet from the complex 3D matrix of the biofilm, ensuring the spectrophotometric reading accurately reflects the total biofilm biomass.

Workflow Inoculum 1. Inoculum Prep (5x10^5 CFU/mL) Treatment 2. Compound Addition (Serial Dilution) Inoculum->Treatment Incubation 3. Incubation (37°C, 18-24h) Treatment->Incubation Split Incubation->Split Readout1 4a. MIC Readout (Resazurin Dye) Split->Readout1 Readout2 4b. Biofilm Assay (Crystal Violet) Split->Readout2

High-throughput experimental workflow for MIC and biofilm inhibition assays.

Conclusion

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate represents a highly versatile enamino ester scaffold. While its raw MIC values may be higher than highly optimized clinical antibiotics like ciprofloxacin, its true value lies in its multi-target mechanism. By inhibiting efflux pumps and downregulating biofilm formation, EABAA and its derivatives offer a strategic advantage in treating recalcitrant S. aureus infections and resensitizing resistant strains to standard-of-care therapies.

References

1.[2] From 6-aminoquinolone antibacterials to 6-amino-7-thiopyranopyridinylquinolone ethyl esters as inhibitors of Staphylococcus aureus multidrug efflux pumps. PubMed (nih.gov). 2.[1] Ru(II) Complexes with Enaminone Structures for Rapid Sterilization of Staphylococcus aureus and MRSA with Little Accumulation of Drug Resistance. PubMed (nih.gov). 3.[3] Natural Products as Inspiration for the Development of Bacterial Antibiofilm Agents. PMC (nih.gov).

Sources

Validation

Reproducibility of Synthesis Protocols for Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate: A Comparative Guide

Executive Summary Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (CAS: 188782-93-6) is a highly functionalized enamine and a critical building block for the synthesis of complex N-heterocycles, such as pyrroles, pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (CAS: 188782-93-6) is a highly functionalized enamine and a critical building block for the synthesis of complex N-heterocycles, such as pyrroles, pyrimidines, and advanced pharmaceutical intermediates[1][2]. The structural complexity of this compound—featuring an ester, a secondary amine, and a β-diketone moiety—makes its synthesis susceptible to side reactions, including transesterification, bis-condensation, and thermal degradation.

This technical guide objectively compares conventional thermal synthesis with modern microwave-assisted and mechanochemical alternatives. By detailing the causality behind experimental choices and embedding self-validating quality controls, this guide provides researchers with robust frameworks to ensure maximum yield and batch-to-batch reproducibility.

Mechanistic Grounding & Causality

The synthesis of this enamine relies on a classical nucleophilic addition-elimination mechanism. The electrophile, 3-(ethoxymethylene)pentane-2,4-dione, is typically generated from the reaction of acetylacetone with an orthoformate[3][4]. When reacted with glycine ethyl ester, the amine acts as a nucleophile, attacking the highly electrophilic ethoxymethylene carbon.

Causality in Reagent Selection: Glycine ethyl ester is commercially supplied as a hydrochloride salt to prevent premature self-condensation. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, Et₃N) is strictly required to liberate the free amine in situ[5]. Failure to precisely control this neutralization leads to unreacted starting materials or acid-catalyzed degradation of the sensitive diketone moiety.

Mechanism A 3-(Ethoxymethylene) pentane-2,4-dione (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Glycine Ethyl Ester (Nucleophile) B->C Amine Addition D Ethyl 2-[(2-acetyl-3-oxo- 1-butenyl)amino]acetate (Target Enamine) C->D Elimination (-EtOH) E Ethanol (Leaving Group) C->E Byproduct

Figure 1: Nucleophilic addition-elimination mechanism for enamine formation.

Comparative Analysis of Synthetic Workflows

To establish the most reproducible pathway, we evaluated three primary protocols:

  • Protocol A (Conventional Reflux): The traditional baseline method involves refluxing the reagents in ethanol. While accessible, it suffers from longer reaction times and lower yields due to the thermal degradation of the diketone over prolonged heating[5].

  • Protocol B (Microwave-Assisted): Utilizing microwave irradiation under solvent-free (or minimal solvent) conditions drastically accelerates the reaction. Microwave energy directly couples with the polar tetrahedral intermediate, lowering the activation energy barrier for the elimination of ethanol[6]. Volumetric heating eliminates thermal gradients, preventing localized overheating.

  • Protocol C (Mechanochemical): Ball-milling the mixture with a mild base (K₂CO₃) offers a completely solvent-free, green alternative. However, reproducibility is highly dependent on milling frequency and the specific geometry of the milling jars.

Workflow Start Precursors: Glycine Ethyl Ester HCl + 3-(Ethoxymethylene)pentane-2,4-dione Conv Protocol A: Conventional EtOH, Et3N, 80°C, 4-6h Start->Conv MW Protocol B: Microwave Solvent-free, Et3N, 80°C, 10 min Start->MW Mech Protocol C: Mechanochemical Ball Milling, K2CO3, 30 min Start->Mech Purification In-Process Control (TLC) & Workup (EtOAc/Hexane) Conv->Purification Yield: ~75% MW->Purification Yield: ~92% Mech->Purification Yield: ~88% Product Pure Enamine Product (CAS 188782-93-6) Purification->Product

Figure 2: Comparative workflow of conventional, microwave, and mechanochemical protocols.

Quantitative Data Comparison
ParameterProtocol A: Conventional RefluxProtocol B: Microwave-AssistedProtocol C: Mechanochemical
Reaction Time 4 - 6 hours10 - 15 minutes30 - 45 minutes
Average Yield (%) 70 - 75%88 - 95%82 - 88%
Solvent Requirement Ethanol (Excess)Solvent-free (or minimal EtOH)Solvent-free
Temperature 78 °C (Reflux)80 °C (Irradiation)Ambient (Frictional heat)
E-Factor (Waste) High (>15)Low (<2)Very Low (<1)
Reproducibility Moderate (Prone to hydrolysis)Excellent (Precise energy control)Good (Equipment dependent)

Step-by-Step Experimental Methodologies

Recommended: Protocol B (Microwave-Assisted Synthesis)

This protocol provides the highest reproducibility and yield by minimizing thermal degradation[6].

  • Preparation: In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, add 3-(ethoxymethylene)pentane-2,4-dione (1.0 mmol) and glycine ethyl ester hydrochloride (1.05 mmol).

  • Neutralization: Add triethylamine (1.1 mmol) dropwise. Causality: The slight excess of Et₃N ensures complete liberation of the free amine. A brief exothermic reaction will occur as Et₃N·HCl salts precipitate.

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 80 °C for 10 minutes (Max power: 50 W, dynamic control).

  • Workup: Cool the vessel to room temperature via compressed air. Dilute the mixture with ethyl acetate (10 mL) and wash with distilled water (2 x 5 mL) to dissolve and remove the Et₃N·HCl byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude residue from an Ethyl Acetate/Hexane mixture to yield the pure enamine.

Self-Validating Quality Controls

To ensure protocol integrity, a self-validating quality control loop must be implemented for every batch:

  • In-Process Control (IPC): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The UV-active electrophile (Rf ~0.6) must completely disappear, replaced by a highly UV-active, yellow-fluorescent enamine spot (Rf ~0.4).

  • Post-Reaction Validation (NMR): ¹H NMR (CDCl₃) must show a distinct doublet at ~8.1 ppm (1H, -NH -CH=C), which is the hallmark of the enamine proton hydrogen-bonded to the ester carbonyl. The disappearance of the ethoxy quartet (~4.2 ppm) from the starting material confirms complete elimination.

Troubleshooting Matrix

ObservationRoot Cause (Causality)Corrective Action
Low yield, unreacted diketone Incomplete neutralization of Glycine Ethyl Ester HCl.Ensure >1.1 eq of Triethylamine is added; verify the pH of the initial slurry is ~8-9 prior to heating.
Formation of bis-adducts Excess of amine relative to the ethoxymethylene intermediate.Maintain strict 1:1 to 1.05:1 stoichiometry; add the amine dropwise to prevent local concentration spikes.
Product degradation (Dark oil) Thermal decomposition / prolonged heating (Common in Protocol A).Switch to the Microwave protocol (Protocol B); strictly limit conventional reflux times and monitor hourly by TLC.
Difficult crystallization Co-precipitation of Et₃N·HCl salt in the organic matrix.Perform a thorough aqueous wash (EtOAc/H₂O) before attempting crystallization to remove all ionic byproducts.

References

  • AA Blocks Catalog :1 (Contains catalog data for CAS 188782-93-6)[1]

  • ChemicalBook : 2[2]

  • RSC Advances :5[5]

  • PMC / NIH : 3[3]

  • BenchChem :4[4]

  • ACG Publications / ResearchGate : 6[6]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate proper disposal procedures

An authoritative, step-by-step operational and disposal guide for handling Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (CAS: 188782-93-6) in laboratory and pharmaceutical manufacturing environments. Executive Safety...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational and disposal guide for handling Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate (CAS: 188782-93-6) in laboratory and pharmaceutical manufacturing environments.

Executive Safety Briefing

Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is a specialized beta-keto enamine derivative utilized in advanced organic synthesis and drug development[1].

  • Molecular Formula: C₁₀H₁₅NO₅

  • Molecular Weight: 213.23 g/mol

  • Primary Hazard Classification: GHS Category H302 (Harmful if swallowed).

While not highly volatile or explosive, its safe handling requires strict adherence to institutional Chemical Hygiene Plans (CHP) to prevent systemic exposure and environmental contamination[2][3].

Mechanistic Hazard Profile (The "Why" Behind the Protocol)

To handle this compound safely, one must understand its chemical reactivity. The molecule contains both an ester linkage and a beta-diketone-derived enamine system.

  • Hydrolysis Risk: Under strongly acidic or basic conditions, the enamine moiety is susceptible to spontaneous hydrolysis. This reaction can exothermically yield primary amines and beta-diketones.

  • Toxicity Causality: These degradation byproducts often exhibit higher volatility and respiratory irritability than the parent compound. Therefore, keeping the compound in a pH-neutral, moisture-controlled environment is not just a storage recommendation—it is a self-validating safety mechanism to prevent the generation of toxic inhalants.

Operational Handling Protocol

Before initiating any workflow involving this compound, establish the following engineering controls and personal protective equipment (PPE)[3]:

Step-by-Step Handling Methodology:

  • Preparation: Conduct all transfers and weighing inside a certified, properly functioning chemical fume hood to mitigate the inhalation of any aerosolized particulates[3].

  • PPE Verification: Don standard laboratory PPE: chemical-resistant nitrile gloves, a fastened lab coat, and ANSI-approved safety goggles[4].

  • Environmental Control: Ensure the workspace is free of strong oxidizing agents, concentrated acids, and strong bases to prevent unintended hydrolysis.

  • Transfer: Use static-free spatulas for solid transfers to prevent particulate scattering. If the compound is in a viscous liquid state, use positive displacement pipettes.

Waste Segregation & Disposal Workflow

Proper disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA) under 40 CFR Parts 260-273[5][6]. Because this compound contains only carbon, hydrogen, nitrogen, and oxygen, it must be strictly segregated from halogenated waste to optimize disposal costs and regulatory compliance[7].

Step-by-Step Disposal Methodology:

  • Categorization: Classify the waste as Non-Halogenated Organic Waste [7].

  • Segregation: Do not mix this waste with halogenated solvents (e.g., dichloromethane, chloroform). Mixing will legally reclassify the entire carboy as halogenated waste, significantly increasing incineration costs[7].

  • Containment: Transfer the waste into a high-density polyethylene (HDPE) or glass secondary containment vessel. Ensure the cap is tightly sealed to prevent vapor escape[7].

  • Labeling: Affix a standardized hazardous waste label. Clearly write the full chemical name, CAS number (188782-93-6), and check the "Toxic" hazard box.

  • Accumulation & Transport: Store the container in a designated Satellite Accumulation Area (SAA). Depending on your facility's status (Large vs. Small Quantity Generator), transfer the waste to a licensed Treatment, Storage, and Disposal (TSD) facility within 90 or 180 days for high-temperature incineration[6][8].

Table 1: Quantitative Metrics for Waste Segregation and Accumulation
Metric / ParameterSpecification / LimitRegulatory Basis
Waste Classification Non-Halogenated Organic WasteEPA RCRA (40 CFR Part 261)
Accumulation Limit (LQG) ≤ 90 DaysEPA RCRA (40 CFR Part 262)
Accumulation Limit (SQG) ≤ 180 Days (or 270 days if >200 miles)EPA RCRA (40 CFR Part 262)
Target pH for Storage 5.0 - 8.0 (Neutral to mildly acidic)Chemical Stability Best Practice
Incineration Temp > 1,000°C (Standard TSD Facility)EPA RCRA (40 CFR Part 264)

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental discharge[4].

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and notify the laboratory supervisor or Chemical Hygiene Officer (CHO)[2][4].

  • Contain: If the compound is dissolved in a solvent, encircle the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or commercial organic spill-x) working from the perimeter inward[4].

  • Collect: Use a spark-proof brush and dustpan to sweep up the absorbed material or solid powder. Place the material into a sealable, heavy-duty zip-lock bag or directly into a solid waste container[4].

  • Decontaminate: Wipe the affected surface with a damp paper towel and a mild detergent. Dispose of all contaminated paper towels and PPE in the hazardous waste receptacle[4].

Disposal & Spill Response Decision Matrix

DisposalWorkflow Start Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate Waste or Spill Generated IsSpill Is this an accidental spill? Start->IsSpill SpillYes 1. Don PPE (Nitrile, Goggles) 2. Contain with inert absorbent 3. Sweep into sealable bag IsSpill->SpillYes Yes SpillNo Routine Laboratory Waste IsSpill->SpillNo No HalogenCheck Mixed with Halogenated Solvents (e.g., DCM)? SpillYes->HalogenCheck SpillNo->HalogenCheck HaloYes Segregate as: Halogenated Organic Waste HalogenCheck->HaloYes Yes HaloNo Segregate as: Non-Halogenated Organic Waste HalogenCheck->HaloNo No Labeling Label: 'Hazardous Waste - Toxic' CAS: 188782-93-6 HaloYes->Labeling HaloNo->Labeling Storage Store in Secondary Containment (< 90/180 days per EPA RCRA) Labeling->Storage Disposal Incineration by Licensed RCRA TSD Facility Storage->Disposal

Caption: Decision matrix for the containment, segregation, and disposal of CAS 188782-93-6.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance & Chemical Hygiene Plan Standards (29 CFR 1910.1450)." U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273)." US EPA.[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal: Halogenated vs. Non-Halogenated." Hazardous Waste Experts. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate

Title: Comprehensive Safety, PPE, and Logistics Guide for Handling Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate Introduction As a Senior Application Scientist, I approach laboratory safety not as a static checklist,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety, PPE, and Logistics Guide for Handling Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate

Introduction As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic discipline. Standard operating procedures (SOPs) fail when operators do not understand the causality behind them. Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is a highly functionalized enamine-protected amino acid (a glycine derivative). Its structural motif—an electrophilic enone system coupled with an amine—makes it a versatile intermediate in heterocyclic and peptide synthesis.

However, this exact reactivity dictates its toxicological profile. Enamines and related coupling agents can act as potent haptens, covalently modifying human proteins and triggering dermal or respiratory sensitization [1]. Furthermore, ambient moisture can hydrolyze this compound into a free amine and a


-diketone (an acetylacetone derivative), both of which are severe irritants. Our operational and disposal plans are designed as self-validating systems to ensure absolute compliance with occupational safety and environmental standards.

Mechanistic Hazard Assessment & PPE Selection

To mitigate the specific risks of haptenation and hydrolytic degradation, personal protective equipment (PPE) must be selected based on chemical permeation rates and physical state handling.

Table 1: Quantitative PPE Specifications and Mechanistic Causality

PPE CategorySpecification / MaterialMechanistic Justification (The "Why")Validation Metric
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Enamines and peptide couplers can permeate thin latex. Nitrile provides a broad-spectrum barrier against the ester and ketone moieties [1].Visual inspection for degradation; replace outer gloves every 2 hours of continuous use.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldHydrolytic cleavage releases irritating

-diketone vapors. Goggles prevent vapor intrusion better than standard safety glasses [2].
Seal check around the orbital bone; zero fogging with proper ventilation.
Body Protection Flame-resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent wrist exposure (a common site for contact dermatitis from sensitizers).Cuffs must overlap the inner glove but sit under the outer glove.
Respiratory N95 or P100 Particulate Respirator (if outside hood)Prevents inhalation of aerosolized enamine dust, which can act as a respiratory sensitizer [1].Fit-test validation; negative pressure seal check before each use.

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Preparation & System Verification

  • Action: Conduct operations exclusively within a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

  • Causality: High-velocity exhaust captures aerosolized particulates and hydrolytic vapors before they reach the operator's breathing zone.

  • Validation Check: Verify the anemometer reads a face velocity of 80–120 feet per minute (fpm). If the alarm sounds, abort the operation.

Step 2: Aseptic/Inert Weighing Technique

  • Action: Use a static-dissipative spatula and a closed-system analytical balance. If the compound presents as a viscous liquid, use positive displacement pipettes.

  • Causality: Static charge can cause enamine powders to aerosolize. Positive displacement pipettes prevent vapor-pressure-induced dripping of volatile hydrolysates.

  • Validation Check: The balance must stabilize within 3 seconds. Fluctuations indicate draft interference or active aerosolization.

Step 3: Reaction Execution (Closed System)

  • Action: Dissolve the compound in the chosen anhydrous solvent (e.g., DCM or DMF) within a septum-sealed flask purged with Argon or Nitrogen.

  • Causality: Anhydrous, inert conditions prevent the premature hydrolysis of the 2-acetyl-3-oxo-1-butenyl protecting group, eliminating the generation of irritating byproducts.

  • Validation Check: A bubbler attached to the exhaust needle should show a steady, slow displacement of inert gas.

Logistical Disposal Plan (EPA RCRA Compliance)

Chemical waste from enamine derivatives must be tracked from the point of generation to final disposal to comply with the Resource Conservation and Recovery Act (RCRA) [3].

Step 1: Waste Segregation

  • Action: Collect all liquid waste containing Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate in a dedicated, clearly labeled "Hazardous Waste: Non-Halogenated Organics" high-density polyethylene (HDPE) carboy.

  • Causality: Mixing enamines with strong acids or oxidizers in a generic waste carboy can trigger exothermic hydrolysis or violent decomposition.

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste in a designated SAA within the line of sight of the generation point. Cap the container immediately after adding waste.

  • Validation Check: The container must have a "Hazardous Waste" label with the specific chemical constituents listed and the accumulation start date explicitly written [4].

Step 3: Solid Waste & PPE Decontamination

  • Action: Dispose of all contaminated outer gloves, weigh boats, and static-dissipative spatulas in a solid hazardous waste bin (often referred to as a "solid toxic" drum). Do not throw these in standard municipal trash.

  • Causality: Trace amounts of sensitizers on PPE can expose downstream janitorial staff to severe contact dermatitis.

Process Visualization

The following diagram illustrates the logical flow of our self-validating safety and disposal system.

G N1 Risk Assessment & PPE Donning N2 Handling Ethyl 2-[(2-acetyl-3-oxo- 1-butenyl)amino]acetate N1->N2 N3 Spill or Exposure? N2->N3 N4 Emergency Response (Containment & Wash) N3->N4 Yes N5 Routine Cleanup & Decontamination N3->N5 No N6 RCRA Hazardous Waste Segregation N4->N6 N5->N6 N7 Off-site Incineration (EPA Compliant) N6->N7

Workflow for the safe handling, spill response, and disposal of enamine derivatives.

References

  • Title: An Evaluation of the Occupational Health Hazards of Peptide Couplers Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Laboratory Safety Guidance (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Hazardous Waste Management for School Laboratories and Classrooms Source: Environmental Protection Agency (EPA) URL: [Link]

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